molecular formula C₂₁H₃₃D₃N₄O₈ B1152289 Laninamivir Octanoate-d3

Laninamivir Octanoate-d3

Cat. No.: B1152289
M. Wt: 475.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laninamivir Octanoate-d3, also known as Laninamivir Octanoate-d3, is a useful research compound. Its molecular formula is C₂₁H₃₃D₃N₄O₈ and its molecular weight is 475.55. The purity is usually 95%.
BenchChem offers high-quality Laninamivir Octanoate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Laninamivir Octanoate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₁H₃₃D₃N₄O₈

Molecular Weight

475.55

Synonyms

5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic Acid 9-Octanoate-d3;  (2R,3R,4S)-3-Acetamido-4-_x000B_guanidino-2-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-3,4-dihydro-2H-pyran-6-c

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of Laninamivir Octanoate-d3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Laninamivir Octanoate-d3

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Laninamivir Octanoate-d3, a critical tool in the development and analysis of the long-acting anti-influenza agent, Laninamivir Octanoate. Designed for researchers, medicinal chemists, and professionals in drug metabolism and pharmacokinetics (DMPK), this guide synthesizes fundamental physicochemical data with practical applications, focusing on the causality behind its design and use.

Introduction: The Strategic Role of Deuteration

Laninamivir octanoate is a potent, long-acting neuraminidase inhibitor, administered as an inhaled prodrug for the treatment and prophylaxis of influenza A and B viruses.[1][2] The octanoate ester moiety enhances its lipophilicity, contributing to a prolonged residence time in the respiratory tract.[3][4] In the body, it is hydrolyzed to its active metabolite, laninamivir, which exerts the therapeutic effect by preventing the release of new viral particles from infected cells.[5][6]

The subject of this guide, Laninamivir Octanoate-d3, is the deuterated analogue of this prodrug.[7] Its primary and indispensable role is not as a therapeutic agent itself, but as a high-fidelity internal standard for quantitative bioanalysis.[1] The incorporation of three deuterium atoms provides a mass shift detectable by mass spectrometry, without significantly altering the molecule's chemical behavior. This characteristic is paramount for accurately measuring the concentration of the parent drug in complex biological matrices during pharmacokinetic and drug metabolism studies.

Core Physicochemical Properties

The fundamental properties of Laninamivir Octanoate-d3 are summarized below. These data are essential for its handling, storage, and application in analytical method development.

PropertyValueSource(s)
Chemical Name (4S,5R,6R)-5-Acetamido-4-guanidino-6-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3[7][8][9]
Synonyms CS 8958-d3[7][8]
CAS Number 203120-17-6[7][9]
Molecular Formula C₂₁H₃₃D₃N₄O₈[8][9][10]
Molecular Weight 475.55 g/mol [8][9][10]
Appearance Solid[11]
Storage Conditions Powder: -20°C; In Solvent: -80°C; Recommended: 2-8°C Refrigerator[7][11]
Primary Application Isotope-labeled internal standard for Laninamivir Octanoate quantification[7]

The structural integrity and isotopic purity of Laninamivir Octanoate-d3 are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring its suitability as an analytical standard.[3][12]

Chemical Behavior: The Prodrug Conversion Pathway

Laninamivir octanoate is biologically inactive and requires metabolic conversion to its active form, laninamivir.[4] This bioactivation is a critical step for its therapeutic efficacy.

Mechanism of Hydrolysis

The conversion is an enzymatic hydrolysis reaction that cleaves the octanoyl ester bond, releasing the active drug, laninamivir.[5] This process occurs predominantly in the lungs, the target site of action, by enzymes such as esterase D (S-formylglutathione hydrolase) and acyl-protein thioesterase 1.[5] The slow, sustained hydrolysis in the respiratory tissues is a key factor in the drug's long-acting profile.[5] When dissolved in aqueous solutions, the parent compound, Laninamivir Octanoate, can exist as an equilibrium mixture of two acyl isomers (major and minor forms).[5]

G cluster_0 Inhaled Administration cluster_1 Pulmonary Tissue (Bioactivation) cluster_2 Pharmacological Action Prodrug Laninamivir Octanoate-d3 (Inactive Prodrug) Enzymes Esterases (e.g., Esterase D, APT1) Prodrug->Enzymes Hydrolysis ActiveDrug Laninamivir-d3 (Active Metabolite) Enzymes->ActiveDrug Byproduct Octanoic Acid Enzymes->Byproduct Target Influenza Neuraminidase ActiveDrug->Target Binding Effect Inhibition of Viral Release Target->Effect

Caption: Bioactivation pathway of Laninamivir Octanoate to its active form.

Application in Quantitative Bioanalysis

The quintessential role of Laninamivir Octanoate-d3 is to serve as an ideal internal standard (IS) for chromatographic assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The Principle of Stable Isotope Dilution

An ideal internal standard is a compound that behaves identically to the analyte of interest (the "analyte" being Laninamivir Octanoate) during sample preparation, chromatography, and ionization, but is distinguishable by the detector. Deuteration achieves this perfectly.

  • Chemical Equivalence: The deuterium atoms do not significantly alter the polarity, solubility, or reactivity of the molecule. Therefore, Laninamivir Octanoate-d3 experiences the same extraction efficiency, chromatographic retention time, and ionization response as the non-labeled drug.

  • Mass Distinction: The +3 Dalton mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently and simultaneously.

This methodology, known as stable isotope dilution analysis, corrects for sample loss during processing and variations in instrument response, leading to highly accurate and precise quantification.

Experimental Workflow: Pharmacokinetic Analysis

Below is a generalized protocol for the quantification of Laninamivir Octanoate in a biological sample, such as plasma.

  • Sample Preparation:

    • A known, fixed amount of Laninamivir Octanoate-d3 (the internal standard) is spiked into all unknown plasma samples, calibration standards, and quality control samples.

  • Extraction:

    • The drug and internal standard are extracted from the plasma matrix. This is typically achieved through protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering biological components.

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate Laninamivir Octanoate from other metabolites and matrix components based on its hydrophobicity. The analyte and the internal standard will co-elute (exit the column at the same time).

  • Mass Spectrometric Detection:

    • The column eluent is directed into a tandem mass spectrometer (MS/MS).

    • The instrument is set to monitor specific mass transitions for both the analyte (Laninamivir Octanoate) and the internal standard (Laninamivir Octanoate-d3).

  • Quantification:

    • The concentration of Laninamivir Octanoate in the original sample is calculated based on the ratio of the analyte's peak area to the internal standard's peak area, by referencing a calibration curve.

G cluster_workflow Bioanalytical Workflow A 1. Sample Collection (e.g., Plasma) B 2. Spiking with IS (Laninamivir Octanoate-d3) A->B C 3. Sample Extraction (SPE or LLE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing (Peak Area Ratio) D->E F 6. Concentration Result E->F

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Synthesis and Characterization Overview

Synthesis Routes

The synthesis of Laninamivir Octanoate is a complex, multi-step process. Published methods often start from precursors such as N-acetylneuraminic acid or zanamivir.[4][13] Key steps can include:

  • Protection of reactive functional groups (hydroxyls, amines, carboxylic acids).

  • Introduction of the 7-methoxy group.

  • Formation of the guanidino group.

  • Selective acylation of the primary hydroxyl group with octanoyl chloride to form the ester prodrug.[4]

  • Final deprotection steps to yield the target molecule.

The synthesis of the deuterated analogue would follow a similar pathway, incorporating a deuterium-labeled reagent (e.g., MeI-d3 for the methoxy group) at the appropriate step.

Analytical Characterization

The identity, purity, and isotopic enrichment of Laninamivir Octanoate-d3 are rigorously established using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any impurities or starting materials.[12][14]

  • Mass Spectrometry (MS): Confirms the molecular weight, verifying the successful synthesis and the incorporation of the three deuterium atoms.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the molecule and can be used to determine the specific position of the deuterium labels.[3][12]

Conclusion

Laninamivir Octanoate-d3 is a sophisticated and essential analytical tool, not a therapeutic agent. Its value lies in its near-identical physicochemical properties to the parent drug, combined with a distinct mass signature from isotopic labeling. This allows it to function as the "gold standard" internal standard in stable isotope dilution assays, enabling the accurate and reliable quantification of Laninamivir Octanoate in complex biological systems. Such precision is fundamental to the successful clinical development, regulatory approval, and therapeutic monitoring of this important anti-influenza agent.

References

  • Vavricka, C. J., Li, Q., Wu, Y., Qi, J., Wang, M., Liu, Y., Gao, F., Liu, J., Feng, E., He, J., Wang, J., Liu, H., Jiang, H., & Gao, G. F. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLOS Pathogens. Available at: [Link]

  • Vavricka, C. J., Li, Q., Wu, Y., Qi, J., Wang, M., Liu, Y., Gao, F., Liu, J., Feng, E., He, J., Wang, J., Liu, H., Jiang, H., & Gao, G. F. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PMC. Available at: [Link]

  • Vavricka, C. J., et al. (2011). Structural and functional analysis of laninamivir and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition. PubMed. Available at: [Link]

  • Chemical structures of laninamivir octanoate (LO) and its active... - ResearchGate. ResearchGate. Available at: [Link]

  • Laninamivir Octanoate. Drugs of the Future. Available at: [Link]

  • Laninamivir octanoate monohydrate | C21H38N4O9 | CID 46919879 - PubChem. PubChem. Available at: [Link]

  • Laninamivir Octanoate-d3 : CAS No.203120-17-6 - Omsynth Lifesciences. Omsynth Lifesciences. Available at: [Link]

  • Toyama, K., Furuie, H., & Ishizuka, H. (2017). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • CAS No : 203120-17-6| Chemical Name : Laninamivir Octanoate-d3 | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Tetali, R. R., et al. (2024). A Comprehensive Review of Anti-Influenza Therapeutics. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Fernández-Billón, M., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]

  • laninamivir and its Impurities - Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Laninamivir octanoate preparation method - Google Patents. Google Patents.
  • Report on the Deliberation Results May 8, 2019 Pharmaceutical Evaluation Division, Pharmaceutical Safety and Environmental Health - PMDA. PMDA. Available at: [Link]

  • Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

Sources

A Technical Guide to Laninamivir Octanoate and its Deuterated Analog, Laninamivir Octanoate-d3: From Metabolic Stabilization to Analytical Excellence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Laninamivir Octanoate, a long-acting neuraminidase inhibitor, and its deuterated analog, Laninamivir Octanoate-d3. We move beyond a surface-level comparison to dissect the fundamental differences imparted by isotopic substitution. This document elucidates the dual-utility of deuteration: first, as a strategic modification to improve pharmacokinetic profiles through the deuterium kinetic isotope effect (KIE), and second, as the gold standard for internal standards in quantitative bioanalysis. Detailed experimental protocols are provided to offer researchers actionable methodologies for leveraging these compounds in a drug development setting.

Section 1: Introduction to Laninamivir Octanoate

Laninamivir octanoate is a long-acting neuraminidase inhibitor (LANI) used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3][4] It is administered as an inhaled prodrug, which is a pharmacologically inactive compound that is converted into its active form within the body.[5][6]

1.1 Mechanism of Action

Upon inhalation, laninamivir octanoate is delivered directly to the respiratory tract, the primary site of influenza virus replication.[6] Here, endogenous esterase enzymes hydrolyze the octanoyl ester moiety to release the active metabolite, laninamivir.[6][7] Laninamivir is a potent inhibitor of the influenza neuraminidase (NA) enzyme.[8][9][10] This enzyme is critical for the release of newly formed virus particles from infected host cells.[10] By blocking neuraminidase, laninamivir prevents the spread of the virus, thereby mitigating the severity and duration of the illness.[10] The structure of laninamivir includes a 7-methoxy group, which contributes to its prolonged retention in the lungs and its long-acting therapeutic effect.[11]

1.2 Pharmacokinetic Profile

The defining characteristic of laninamivir octanoate is its long-acting profile, which allows for effective treatment with a single administration.[1][4][6][8] After inhalation, high concentrations of the active form, laninamivir, are achieved and maintained in the epithelial lining fluid of the lungs for an extended period.[1][8][9] This sustained local concentration is key to its clinical efficacy.[1] Plasma concentrations of laninamivir are low but exhibit a long half-life, reflecting the slow release from the pulmonary tissue.[8][9][12]

Section 2: The Principle of Deuteration in Drug Development

Laninamivir Octanoate-d3 is a stable isotope-labeled (SIL) version of the parent drug, where three hydrogen atoms (protium, ¹H) have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[13] This seemingly minor structural change—the addition of a single neutron per deuterium atom—does not alter the molecule's shape, size, or pharmacodynamic properties. However, it can have profound effects on its metabolic fate and its utility in analytical chemistry.[14][]

2.1 The Deuterium Kinetic Isotope Effect (KIE)

The core principle behind the functional difference between Laninamivir Octanoate and its d3 analog is the deuterium kinetic isotope effect (KIE).[16][17] The covalent bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[14][17][18] This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, meaning more energy is required to break it.[16][18]

Many drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[16][19] If a hydrogen atom at such a "metabolic soft spot" is replaced with deuterium, the rate of that specific metabolic reaction can be significantly reduced.[17][19] This can slow the drug's metabolism, a strategy often referred to as a "deuterium switch."[14][20]

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).

Section 3: Application I - Leveraging KIE for Enhanced Pharmacokinetics

While Laninamivir Octanoate is already a long-acting agent due to pulmonary retention, deuteration could potentially be used to further optimize its systemic pharmacokinetic profile or alter its metabolic pathway.

3.1 Targeting a Metabolic "Soft Spot"

The 7-methoxy group on the laninamivir molecule is a potential site for O-demethylation, a common metabolic pathway mediated by CYP enzymes. By synthesizing Laninamivir Octanoate with three deuterium atoms on this methyl group (i.e., -OCD₃), the rate of this metabolic step could be slowed due to the KIE.[14][19]

3.2 Expected Outcomes of Metabolic Stabilization

Slowing a key metabolic pathway can have several beneficial consequences:

  • Reduced Systemic Clearance: A lower rate of metabolism would decrease the overall clearance of the drug from the body.[21]

  • Prolonged Half-Life: Reduced clearance would lead to a longer systemic half-life.[]

  • Increased Drug Exposure (AUC): The total systemic exposure to the drug would increase.[]

  • Altered Metabolite Profile: Deuteration can decrease the formation of specific metabolites, which can be advantageous if a metabolite is associated with toxicity.[][21]

3.3 Data Summary: Hypothetical Pharmacokinetic Comparison

The following table illustrates the potential impact of deuteration on the systemic pharmacokinetic parameters of laninamivir, assuming O-demethylation is a significant clearance pathway.

ParameterLaninamivir (from Parent Drug)Laninamivir (from Deuterated Drug)Rationale for Change
Systemic Half-Life (T½) ~65 hours[8]> 65 hoursSlower metabolic clearance due to KIE.
Systemic Clearance (CL) NormalReducedSlower rate of CYP-mediated O-demethylation.
Area Under the Curve (AUC) NormalIncreasedDecreased clearance leads to greater total drug exposure.

Section 4: Application II - The Gold Standard Analytical Internal Standard

The most immediate and widespread application for Laninamivir Octanoate-d3 is as an internal standard (IS) for quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23] In this context, the goal is not to alter the drug's in vivo behavior but to provide a perfect analytical proxy for precise measurement.

4.1 The Challenge of Quantitative Bioanalysis

Accurately measuring drug concentrations in complex biological matrices like plasma or lung tissue is challenging. Variability can be introduced at multiple stages, including sample extraction, injection volume, and ionization in the mass spectrometer.[24][25] An internal standard is added at a known concentration to every sample to correct for this variability.[24][26]

4.2 Why a Deuterated Analog is the Ideal Internal Standard

A stable isotope-labeled version of the analyte is considered the "gold standard" internal standard for several reasons:[23][27]

  • Chemical and Physical Identity: Laninamivir Octanoate-d3 is chemically identical to the non-deuterated analyte. This ensures it behaves in the same way during sample preparation, meaning its extraction recovery is identical.[22][23]

  • Co-elution: It has virtually the same retention time and will co-elute from the liquid chromatography column, ensuring that it experiences the exact same conditions as the analyte at the point of entry into the mass spectrometer.[27]

  • Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by other components in the sample—are a major source of inaccuracy.[28] Because the deuterated IS co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte, allowing for perfect normalization of the signal.[23]

  • Mass Distinguishability: Despite these similarities, the +3 mass unit difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard.[23]

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Section 5: Experimental Protocols

5.1 Protocol 1: Comparative In Vitro Metabolic Stability Assay

Objective: To determine if deuteration at a metabolically active site slows the metabolism of Laninamivir Octanoate.

  • Reagent Preparation:

    • Prepare stock solutions (10 mM) of Laninamivir Octanoate and Laninamivir Octanoate-d3 in DMSO.

    • Prepare a working solution (100 µM) of each compound by diluting the stock in acetonitrile.

    • Thaw human liver microsomes (HLM, 20 mg/mL) on ice. Dilute to 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM solution and NADPH solution at 37°C for 5 minutes.

    • In a 96-well plate, add 1 µL of the 100 µM working solution to 99 µL of the pre-warmed HLM solution for a final substrate concentration of 1 µM.

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structural analog).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time.

  • Data Interpretation:

    • Plot the natural log of the percent remaining parent compound versus time. The slope of the line determines the degradation rate constant (k).

    • Calculate the in vitro half-life (T½) as 0.693/k. A longer T½ for Laninamivir Octanoate-d3 would confirm a positive kinetic isotope effect.

5.2 Protocol 2: Quantitative Bioanalysis of Laninamivir Octanoate in Plasma

Objective: To accurately quantify Laninamivir Octanoate in human plasma using Laninamivir Octanoate-d3 as an internal standard.[29]

  • Standard and Sample Preparation:

    • Prepare a calibration curve by spiking blank human plasma with known concentrations of Laninamivir Octanoate.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare an internal standard working solution of Laninamivir Octanoate-d3 (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

    • Vortex vigorously for 2 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components (e.g., 5% to 95% B over 3 minutes).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • MRM Transitions:

      • Laninamivir Octanoate: Monitor a specific precursor-to-product ion transition (e.g., m/z 485.3 → 358.2).

      • Laninamivir Octanoate-d3: Monitor the corresponding mass-shifted transition (e.g., m/z 488.3 → 361.2).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.

    • Construct a calibration curve by plotting the PAR against the nominal concentration for the standards.

    • Determine the concentration of unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Section 6: Synthesis Overview

The synthesis of Laninamivir Octanoate is a multi-step process typically starting from a neuraminic acid derivative or zanamivir itself.[30][31][32] Key steps involve protecting group chemistry, modification of the hydroxyl groups, and final esterification with octanoyl chloride.[30][31][33]

To produce Laninamivir Octanoate-d3, a deuterated reagent would be introduced at the appropriate step. For example, to create a -OCD₃ moiety at the 7-position, a deuterated methylating agent like deuterated methyl iodide (CD₃I) would be used in place of standard methyl iodide during the methylation step of the C-7 hydroxyl group.[34]

Conclusion

The difference between Laninamivir Octanoate and Laninamivir Octanoate-d3 is a testament to the power of subtle chemical modification in pharmaceutical science. While sharing an identical core structure and mechanism of action, the introduction of deuterium creates two distinct and valuable entities. As a potential therapeutic agent, deuteration offers a validated strategy for enhancing pharmacokinetic properties by slowing metabolic clearance, an application rooted in the fundamental principles of the kinetic isotope effect.[][20][21] More immediately, as an analytical reagent, Laninamivir Octanoate-d3 is an indispensable tool, providing the accuracy and precision required for robust bioanalytical method development and validation in regulated drug development.[23][35] Understanding these differences is crucial for researchers and scientists aiming to fully exploit the potential of both molecules in therapeutic and analytical contexts.

References

  • Laninamivir Octanoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS5cRI14d_mdzW4JZvGeD2il-NOnU3MIkBO_-ngQt3TeBBRuMvwppUvdZFHJC6PsY9vomHw_LPRjb6E2gNPTsqrYmQe0FPqeT-OFhIcPtAnzBGqmY-29P0ALB6X9x7HnEGXKUf6u_bA_S2LvyxNxZdjMwiDtxX_eramLYZ6KzgGA==]
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7yt-TYHhUkNBWD84gy6b--RSln7-PCXCwKl8DznMwKc9hF9pucLtVOfmSokZ3y4h22rlShAoAMzEkwWMfhViakPnNBtvp8351dV9D7bBD_XTD7xi95BTy22WRF4G1pQY0gRNzF3h1dhrgnvmQSOZm]
  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 235–259. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788220/]
  • Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067–1075. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4164362/]
  • Ishizuka, H., et al. (2016). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy, 60(9), 5345–5351. [URL: https://journals.asm.org/doi/10.1128/AAC.00511-16]
  • Introduction to deuterated internal standards in mass spectrometry. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt9uXnWP7g1dlifoMFD7YRi-igl9xQA-tIO3kd7RxUb8HPSfKiiA9ug_tU2hhZ_zDz37jlIwyFM7fJH73-8PxqhUqku7XsMIR5v-AJyVuoBo1lh52S1rrnFZ-2Y7mJbs35XhzqczpaOaZdFiigWwFFEHh9XXzOp09JcGsTfI-t2aK0j5Nt6wVb3Ps9m7Iwf3g5Q6h8qXzwaumermZ_mXI=]
  • Deuterated internal standards and bioanalysis. AptoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGf9Z_kEMyOCjHCp8f8ySw0-tBKGuScdGK0gQpxAM36uNgbMgOuV3CroqE-_i-JQm2W-C-NgGGCOWnmhqQhE18se3R2x9JntkSGBvctI2hD5OFtCrhTngprYZdszOeMGUMAH2Ldw==]
  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLJWxKnMqrwhM8aAfOvi8GE6VsHb6f_2dZT-oQ1K_kAlpsCekf_zOiDk6bgB6DWO9lIoAvZIGTXKgDpQa1wV6I_nExYk30WaZ66LtvdV-hatsX4chxvh7ea5bbAeg81XYF9weCgaLBg9HPpv8IHHn0uex8ZpsNa_NmWy8kyS6km1JXA-uRZKI4qBNIfcrpFC13BfN5]
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM2VJkHMkuj-mX14T7Ce2OMF-sQHqdA2VkKflGIQqwYwJCa67nlUDuky59EBui1heu-0GIR9RNUrda1hc0F7Q3OP7EK0P6yjCLT8livXhuHujBRnBmEbCp8sOWuutf6SYUm26RWxmMKpXWzOjATs1HRQGA0q9NbeWr9gRjop_F9GnvJFZLKSCz6lQZRJOrO_fTY0WFHa1KOhBMBg==]
  • Kashiwagi, S., et al. (2012). Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(6), 2985–2991. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3370737/]
  • Pennington, M. R., & Smith, M. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 780–790. [URL: https://journals.sagepub.com/doi/10.1177/1060028018763529]
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Trinity Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-i99XD6gpr0xl_ZWIR1eZG2dIgcDkzJvNp5md59dZFhbtqEfPrx5GPSLfYHZOtT1jW-sP_8i8n8aW-UdBUl8_AhI7Neb2w0k4wdhPpyEd13Zc4LpeQjefU5oed78UWTylwllUE_kIQgPB1IDcWmeFNqYgmiILwpMKhbKeNJAwEYSmli6S6dMoMOkj02qjrnRa2IqcheCjOBPlYTORHZ_NcqohyNTSL39dXGFf]
  • Nakagawa, T., et al. (2014). Population pharmacokinetics of laninamivir and its prodrug laninamivir octanoate in healthy subjects and in adult and pediatric patients with influenza virus infection. Antimicrobial Agents and Chemotherapy, 58(4), 1936–1943. [URL: https://pubmed.ncbi.nlm.nih.gov/24449774/]
  • Deuterated Drugs Research Progress. (2023, August 24). BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh5nWMLk1uuzVdFcpxFcb97peYgd81vSyDBV9E8N-uax0JbaDANi2IDzdb1CCHM3PVMTgXq1XUWHnT04d5YbjLiYXbctfU45urreNS6aCob_OJfiykEpo-NTpq-9gVCtBdxOLLFSTaOzTdjMot6-dsqQQX1VYWijs8tw==]
  • Deuterated drug. Wikipedia. [URL: https://en.wikipedia.
  • Understanding deuterium kinetic isotope effect in drug metabolism. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLxNLGYFsiql_Y7b9PzUsSXYDyGP9ufdHLeIY4FgSy8LgbccpHbk84T7tBgmSQsR0gAkAYHn1IjBTyHwBCKNYa2yp3H_aBWivLBqE04J3Ez9Yt6J0K1nyzY_y2QEL7D4tXZpru5te4i5GWTRUIN4eE_LveABKmXngJWDDnCoF7R1kZUH9eWnAjblG-UZmNfoYR1GAjC6aaIDejiTIIOA==]
  • CN103435582A - Laninamivir octanoate preparation method. Google Patents. [URL: https://patents.google.
  • Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design. Cambridge Isotope Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5mGo5kLSM3s3z1jEBS8RSP7pruMGms0T3-ne1-3RrlFrz9OjoxHS3I1ey2PKzv7hXwofY7Kr9w-HICK3TIEiLDl2MVJZAqBVbH71Zkv_6slIJU82_Kh7uXEP6VgcLt9ZV6GBgfgaapDgQI6FxgTg5o9ATDSMQwFMObKEEMrEUEyGmaGUWYu4l3SBzGz69FyrO4v-LxMwtbT-CsUBQOU0wNibGLlw=]
  • Hayden, F. G. (2017). Antiviral Drugs for Influenza and Other Respiratory Virus Infections. Oncohema Key. [URL: https://oncohemakey.
  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595–3611. [URL: https://pubs.acs.org/doi/10.1021/jm401938e]
  • Kinetic isotope effect – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00337541.2023.2201986]
  • Vavricka, C. J., et al. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLoS Pathogens, 7(10), e1002249. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3197693/]
  • CN114907301B - A laninamivir octanoate intermediate and preparation method thereof. Google Patents. [URL: https://patents.google.
  • Structural and functional analysis of laninamivir and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition. MedChemExpress. [URL: https://www.medchemexpress.com/cs-8958.html]
  • Laninamivir octanoate: A new long-acting neuraminidase inhibitor for the treatment of influenza. ResearchGate. [URL: https://www.researchgate.
  • What is the mechanism of Laninamivir? (2024, July 17). Patsnap Synapse. [URL: https://www.patsnap.
  • Tetali, R. R., et al. (2024). A Comprehensive Review of Anti-Influenza Therapeutics. Journal of Pharma Insights and Research, 2(1), 201-212. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9vFm-T6XFM_bHrvdTbxBYSGAHq0awZrDQ8ms3cGrahcsCxUiAPaoYITD_93EWrUO4ipUVaDfbdWJcMQjToY3FW2A36_lZ1HAa93RNe1-GTUSexB8BF2Mjgicbt_wXmrfpkiHZS84Uapl9uGOK-NGHLmyTlkIJc4yEXCw=]
  • Wu, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 257–264. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4108528/]
  • Ramanathan, R., & Jemal, M. (2016). Should Commonly Prescribed Drugs Be Avoided as Internal Standard Choices in New Assays for Clinical Samples? Bioanalysis, 8(5), 373–376. [URL: https://www.tandfonline.com/doi/full/10.4155/bio.15.275]
  • Koyama, K., et al. (2014). Chemical structures of laninamivir octanoate (LO) and its active... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-laninamivir-octanoate-LO-and-its-active-metabolite-laninamivir_fig1_260783313]
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbxREehLEK5FXO1AH14X5lFrMrjdyrWwX17zAashSD6EX4ZUvSnPnKctrwlVgShG65PE1S6z3eIlKQq8RXCeLTbKSB43G3k3T3sFD0zWVVxcwTN0iMuncOqZNOS3QEladkR2dDSaG8F8JZBuniyaYSsZz4gu_kP-zfN3I9VQQqPeMA3oEUvIZqZJO6vWSDApVW4N6gGTdfbLviYZFpZIRYStX88c6A]
  • Kashiwagi, S., et al. (2012). Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(6), 2985-2991. [URL: https://journals.asm.org/doi/10.1128/AAC.06456-11]
  • Ikematsu, H., & Kawai, N. (2011). Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza. Expert Review of Anti-infective Therapy, 9(10), 851–857. [URL: https://pubmed.ncbi.nlm.nih.gov/21981155/]
  • Yoshihara, S., et al. (2016). A meta-analysis of laninamivir octanoate for treatment and prophylaxis of influenza. Influenza and Other Respiratory Viruses, 10(4), 274–281. [URL: https://pubmed.ncbi.nlm.nih.gov/26946220/]
  • Yuan, L., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(3), 764–772. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4406963/]
  • Laninamivir octanoate: Neuraminidase inhibitor treatment of influenza. ResearchGate. [URL: https://www.researchgate.
  • Kashiwagi, S., et al. (2016). Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza. Clinical Infectious Diseases, 63(3), 330–336. [URL: https://academic.oup.com/cid/article/63/3/330/2452811]
  • Understanding Internal Standard Calibration in Pharmaceutical Analysis. (2025, December 31). Oreate AI Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpHi5xpDPrcDOurQu5pXS8oYWmbdFbq_FWAZ3TNO-167ubmhGUgVN58n9zGop1PKWKo34LyNWrGXOKm8AtI0K_0i8hVq1I0L4ao3fi5rWoIrsrgufZ74f6etfk2fGj-lIo3W0NgkWHMgMQMu-sUkzezuoi2S1LVXEpc72HsIAB2-pN6Sqt3MfbCldlL7XagHzlD5Pvx2vjX8fY9seZ8WswWaawsXXwApM1PyYuGlgruB_-qbXoFwo7OHGvQ==]
  • Shie, J.-J., & Fang, J.-M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(19), 3566. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6803837/]
  • Synthesis of deuterated metabolites. Hypha Discovery. [URL: https://hyphadiscovery.co.
  • Identification of Bioactivating Enzymes Involved in the Hydrolysis of Laninamivir Octanoate, a Long-Acting Neuraminidase Inhibitor, in Human Pulmonary Tissue. ResearchGate. [URL: https://www.researchgate.net/publication/260783313_Identification_of_Bioactivating_Enzymes_Involved_in_the_Hydrolysis_of_Laninamivir_Octanoate_a_Long-Acting_Neuraminidase_Inhibitor_in_Human_Pulmonary_Tissue]

Sources

Technical Guide: Bioanalytical Standardization of Deuterated Laninamivir Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Laninamivir Octanoate (CS-8958) represents a critical evolution in neuraminidase inhibitors, functioning as a long-acting prodrug delivered via inhalation. Upon administration, it undergoes enzymatic hydrolysis in the pulmonary epithelium to release the active metabolite, Laninamivir (R-125489).[1][2]

For researchers and bioanalytical scientists, the accurate quantification of both the prodrug (Laninamivir Octanoate) and the active metabolite (Laninamivir) in complex matrices (plasma, epithelial lining fluid) is paramount. This requires the use of Stable Isotope Labeled (SIL) internal standards to compensate for matrix effects, extraction recovery variance, and ionization suppression in LC-MS/MS workflows.

This guide details the chemical identifiers, structural properties, and bioanalytical application of Deuterated Laninamivir Octanoate (Laninamivir Octanoate-d3) , establishing a robust framework for its use in pharmacokinetic (PK) and toxicokinetic (TK) studies.

Part 1: Chemical Identity & Identifiers

The CAS Number Ambiguity

A critical distinction must be made regarding the Chemical Abstracts Service (CAS) registry numbers. While the unlabeled parent compounds have well-established identifiers, the deuterated prodrug is often commercially listed under internal supplier codes or erroneously referenced by the parent CAS.

  • Unlabeled Prodrug (Laninamivir Octanoate): CAS 203120-46-1 [3][4]

  • Unlabeled Active Metabolite (Laninamivir): CAS 203120-17-6

  • Deuterated Active Metabolite (Laninamivir-d3): CAS 1286920-52-2

  • Deuterated Prodrug (Laninamivir Octanoate-d3): No Official CAS Assigned (Commercially referenced as CS-8958-d3 or by supplier codes).

Technical Specifications Table

The following table consolidates the physicochemical identifiers for the deuterated standard compared to the therapeutic analyte.

FeatureLaninamivir Octanoate (Analyte)Laninamivir Octanoate-d3 (Internal Standard)
CAS Number 203120-46-1NA (Use Supplier ID, e.g., TRC-L174012)
Molecular Formula C₂₁H₃₆N₄O₈C₂₁H₃₃D₃N₄O₈
Molecular Weight 472.53 g/mol 475.55 g/mol
Chemical Name (4S,5R,6R)-5-Acetamido-4-guanidino-6-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid(4S,5R,6R)-5-(Acetamido-d3 )-4-guanidino-6-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid
Isotopic Purity Natural Abundance≥ 99% Deuterium Enrichment
Solubility Methanol, DMSO, Water (slightly)Methanol, DMSO

Note on Labeling Position: The "-d3" label is typically located on the acetyl methyl group (


) of the acetamido moiety. This position is chemically stable and non-exchangeable, ensuring the isotopic label is retained during extraction and chromatography.

Part 2: Metabolic Logic & Bioanalytical Strategy

The Prodrug-Metabolite Relationship

Laninamivir Octanoate is an ester prodrug. In the lungs, it is hydrolyzed by esterase D (ESD) and lysophospholipase 1 (LYPLA1) .[1] Because the conversion is rapid and site-specific, bioanalytical methods must often quantify both the prodrug (to assess systemic exposure/safety) and the active metabolite (efficacy).

  • Challenge: The octanoate chain makes the prodrug significantly more lipophilic than the highly polar, zwitterionic active metabolite.

  • Solution: Use Laninamivir Octanoate-d3 specifically to standardize the prodrug quantification. Do not rely on Laninamivir-d3 to quantify the Octanoate form, as their extraction recoveries will differ significantly due to the lipophilicity gap.

Visualization: Metabolic Pathway & Isotopic Tracking

The following diagram illustrates the hydrolysis pathway and the structural relationship between the analytes and their deuterated standards.

MetabolicPathway LO Laninamivir Octanoate (CS-8958) CAS: 203120-46-1 Enzymes Hydrolysis via Esterase D / LYPLA1 LO->Enzymes LO_d3 IS: Laninamivir Octanoate-d3 (Label: Acetyl-d3) MW: 475.55 L_d3 IS: Laninamivir-d3 CAS: 1286920-52-2 LO_d3->L_d3 Hypothetical Hydrolysis (Retains d3 label) L Laninamivir (R-125489) CAS: 203120-17-6 Enzymes->L Loss of Octanoic Acid

Caption: Structural relationship between Laninamivir Octanoate and its active metabolite, highlighting the parallel deuterated internal standards used for independent quantification.

Part 3: Validated LC-MS/MS Protocol

Methodological Causality

To quantify Laninamivir Octanoate, we employ Solid Phase Extraction (SPE) rather than simple protein precipitation. The octanoate tail renders the molecule sticky; SPE ensures removal of phospholipids that cause matrix effects while maximizing recovery of the lipophilic prodrug.

Step-by-Step Workflow

1. Stock Preparation:

  • Dissolve Laninamivir Octanoate-d3 (1 mg) in Methanol to create a 1.0 mg/mL primary stock.

  • Store at -20°C. Stability is generally >6 months in methanol.

2. Sample Pre-treatment:

  • Matrix: Plasma or BALF (Bronchoalveolar Lavage Fluid).

  • Aliquot: Transfer 50 µL of sample to a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Laninamivir Octanoate-d3 at 50 ng/mL in 50% MeOH). Vortex.

3. Solid Phase Extraction (SPE):

  • Conditioning: Use an Oasis HLB or equivalent polymeric reversed-phase plate. Condition with MeOH (200 µL) followed by Water (200 µL).

  • Loading: Dilute sample with 200 µL 2% Formic Acid (to ionize the guanidino group) and load onto the plate.

  • Washing: Wash with 200 µL 5% Methanol (removes salts/proteins but retains the octanoate).

  • Elution: Elute with 200 µL Acetonitrile containing 0.1% Formic Acid .

  • Rationale: The high organic content is necessary to elute the hydrophobic octanoate chain efficiently.

4. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes.

  • MRM Transitions (Positive Mode ESI):

    • Analyte (LO): m/z 473.3

      
       231.1 (Cleavage of octanoate and sugar ring fragmentation).
      
    • Internal Standard (LO-d3): m/z 476.3

      
       234.1 (Shift of +3 Da corresponds to the acetyl-d3 group).
      
Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (HLB) cluster_analysis LC-MS/MS Analysis Sample Plasma/BALF (50 µL) Mix Vortex & Acidify (2% Formic Acid) Sample->Mix IS Add IS: Laninamivir Octanoate-d3 IS->Mix Load Load Sample Mix->Load Wash Wash: 5% MeOH Load->Wash Elute Elute: 100% ACN + 0.1% FA Wash->Elute LC UPLC C18 Gradient 10-90% B Elute->LC MS MRM Detection LO: 473.3 > 231.1 LO-d3: 476.3 > 234.1 LC->MS

Caption: Optimized bioanalytical workflow for Laninamivir Octanoate quantification using SPE and LC-MS/MS.

References

  • Honda, T., et al. (2009). CS-8958, a prodrug of the new neuraminidase inhibitor R-125489, shows long-acting anti-influenza virus activity.[5] Antimicrobial Agents and Chemotherapy.[5][6] Link

  • Koyama, K., et al. (2015). Identification of Bioactivating Enzymes Involved in the Hydrolysis of Laninamivir Octanoate in Human Pulmonary Tissue.[1][2] Drug Metabolism and Disposition. Link

  • Ishizuka, H., et al. (2010). Pharmacokinetics of Laninamivir Octanoate (CS-8958) after a Single Inhaled Administration in Healthy Japanese Volunteers. Journal of Clinical Pharmacology. Link

  • PubChem. (n.d.). Laninamivir Octanoate Compound Summary. National Library of Medicine. Link

  • Toronto Research Chemicals. (n.d.). Laninamivir Octanoate-d3 Product Page.[4][7][8][9] (Example of commercial availability for technical verification). Link

Sources

Methodological & Application

Sample preparation protocols for Laninamivir Octanoate-d3 extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Bioanalytical Extraction of Laninamivir Octanoate and its Deuterated Analog (d3) from Biological Matrices

Executive Summary & Scientific Rationale

Laninamivir Octanoate (LO) is a long-acting neuraminidase inhibitor prodrug administered via inhalation for the treatment of influenza.[1][2][3][4] Unlike its active metabolite (Laninamivir), LO possesses a lipophilic octanoyl ester chain, which facilitates cell permeability but introduces significant bioanalytical challenges.

The Core Challenge: The octanoyl ester bond is chemically and enzymatically labile. In biological matrices (plasma/serum), esterases (specifically ESD and APT1) and basic pH conditions rapidly hydrolyze LO into Laninamivir. Therefore, the extraction protocol is not merely about isolation; it is a race against degradation.

The Solution: This guide details a stabilized Solid-Phase Extraction (SPE) and a high-throughput Protein Precipitation (PPT) protocol. Both utilize Laninamivir Octanoate-d3 (LO-d3) as the Internal Standard (IS). The use of the deuterated IS is non-negotiable; it compensates for matrix effects and, critically, tracks any degradation of the analyte during processing (assuming the isotope effect on hydrolysis is negligible, which is valid for d3-labeling on the stable core).

Analyte Properties & Critical Control Points

PropertyLaninamivir Octanoate (LO)Laninamivir (Active Metabolite)Impact on Protocol
Structure Octanoyl Ester ProdrugZwitterionic parentLO is more lipophilic; Laninamivir is highly polar.
pKa ~12.5 (Guanidine), ~3.5 (Carboxyl)~12.5 (Guanidine), ~3.5 (Carboxyl)Both exist as zwitterions at neutral pH.
Stability Highly Labile (Ester hydrolysis)StableCRITICAL: Samples must be acidified (pH < 4) immediately.
LogP ~1.5 (Estimated)< -2.0LO can be retained on C18/HLB; Laninamivir requires HILIC or MCX.

Reagents & Materials

  • Target Analyte: Laninamivir Octanoate (Reference Standard).[1][2][3][5][6][7][8]

  • Internal Standard: Laninamivir Octanoate-d3 (LO-d3).

  • Matrix: Human Plasma (K2EDTA).

  • Stabilizer: 1M Hydrochloric Acid (HCl) or 10% Formic Acid.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

    • Note: While Mixed-mode Cation Exchange (MCX) captures the guanidine group, the high pH required for elution (Ammonium Hydroxide) risks hydrolyzing the LO ester. HLB is preferred for the prodrug.

  • LC Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.8 µm particle size.

Sample Collection & Stabilization (Pre-Analytical)

This step is the most common source of assay failure.

  • Collection: Collect blood into pre-chilled K2EDTA tubes.

  • Separation: Centrifuge immediately at 4°C (1500 x g, 10 min) to harvest plasma.

  • Acidification: Immediately add 10 µL of 1M HCl per 1 mL of plasma .

    • Target pH: 3.0 – 4.0.

    • Mechanism:[1][9] Acidic pH inhibits plasma esterases and prevents chemical hydrolysis of the octanoate group.

  • Storage: Store at -70°C.

Extraction Protocols

Protocol A: Solid Phase Extraction (SPE) – High Sensitivity

Best for PK studies requiring low LLOQ (Lower Limit of Quantitation).

1. IS Preparation:

  • Prepare a working solution of Laninamivir Octanoate-d3 (LO-d3) at 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

2. Sample Pre-treatment:

  • Thaw acidified plasma on ice.

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of LO-d3 Working Solution. Vortex gently.

  • Add 200 µL of 2% Formic Acid in water. (Ensures analyte is protonated and disrupts protein binding).

3. SPE Workflow (HLB Cartridge):

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water (0.1% Formic Acid).

  • Load: Apply the entire pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

  • Wash 1: 1 mL Water (0.1% Formic Acid). Removes salts/proteins.

  • Wash 2: 1 mL 5% Methanol in Water. Removes polar interferences without eluting LO.

  • Elute: 2 x 250 µL Acetonitrile (100%).

    • Note: Do not use basic elution solvents.

  • Evaporation: Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).

Protocol B: Protein Precipitation (PPT) – High Throughput

Best for screening or high-concentration samples.

  • Aliquot 50 µL of acidified plasma.

  • Add 10 µL of LO-d3 IS solution.

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Vortex vigorously for 1 min.

  • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer supernatant to a clean vial.

  • Dilute 1:1 with Water (0.1% Formic Acid) prior to injection to improve peak shape on C18 columns.

Visualized Workflows

Figure 1: Extraction Decision Logic & Workflow

LO_Extraction Start Biological Sample (Plasma/Serum) Stabilize CRITICAL STEP: Acidify immediately (pH 3-4) Inhibit Esterases Start->Stabilize IS_Add Add Internal Standard (Laninamivir Octanoate-d3) Stabilize->IS_Add Choice Select Method IS_Add->Choice SPE_Prep SPE (HLB Cartridge) High Sensitivity Choice->SPE_Prep Low Conc. (<1 ng/mL) PPT_Prep Protein Precipitation High Throughput Choice->PPT_Prep High Conc. (>10 ng/mL) SPE_Wash Wash: 5% MeOH (Remove Salts/Polar Matrix) SPE_Prep->SPE_Wash SPE_Elute Elute: 100% ACN (Avoid High pH) SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis (C18 Column, MRM) SPE_Elute->Analysis PPT_Solvent Add 4x Vol ACN (0.1% FA) Vortex & Centrifuge PPT_Prep->PPT_Solvent PPT_Solvent->Analysis

Caption: Decision tree for Laninamivir Octanoate extraction highlighting the critical acidification step to prevent prodrug hydrolysis.

Figure 2: Stability & Degradation Pathway

Stability LO Laninamivir Octanoate (Prodrug, Lipophilic) L Laninamivir (Active, Polar) LO->L Hydrolysis Factors Degradation Triggers: 1. Plasma Esterases (ESD) 2. Alkaline pH (>7.0) 3. Heat Factors->LO

Caption: The instability of the octanoyl ester bond requires strict pH control during extraction to prevent artificial conversion to the metabolite.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10][11]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibrate)

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Laninamivir Octanoate 473.3 [M+H]+315.23022
Laninamivir Octanoate-d3 476.3 [M+H]+318.23022
Laninamivir (Metabolite) 347.2 [M+H]+288.12518

References

  • Koshimichi, H., et al. (2011). "Safety, tolerability, and pharmacokinetics of laninamivir octanoate, a long-acting neuraminidase inhibitor, in healthy volunteers." The Journal of Clinical Pharmacology.

  • Ishizuka, H., et al. (2010). "Clinical pharmacokinetics of laninamivir octanoate, a novel long-acting neuraminidase inhibitor." Clinical Drug Investigation.

  • Koyama, K., et al. (2014). "Identification of Bioactivating Enzymes Involved in the Hydrolysis of Laninamivir Octanoate... in Human Pulmonary Tissue." Drug Metabolism and Disposition.

  • FDA/PMDA Review Documents. (2019). "Report on the Deliberation Results: Inavir (Laninamivir Octanoate)." PMDA Japan.

Sources

Application Note: High-Recovery Solid-Phase Extraction of Laninamivir Octanoate-d3 from Human Plasma Prior to UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the solid-phase extraction (SPE) of Laninamivir Octanoate-d3 from human plasma. Laninamivir Octanoate, a long-acting neuraminidase inhibitor prodrug, and its deuterated internal standard are efficiently extracted using a mixed-mode solid-phase extraction strategy. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and high-recovery sample preparation workflow for pharmacokinetic studies and clinical trial sample analysis. The protocol is optimized to remove endogenous matrix components, such as phospholipids and proteins, ensuring high sensitivity and accuracy for subsequent UPLC-MS/MS analysis. The scientific rationale behind each step is thoroughly explained to provide a deep understanding of the methodology.

Introduction

Laninamivir Octanoate is an ester prodrug of Laninamivir, a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza.[1][2] Upon administration, it is hydrolyzed in the body to its active form, Laninamivir.[3][4] Accurate quantification of Laninamivir Octanoate in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Laninamivir Octanoate-d3, is standard practice in quantitative bioanalysis to ensure accuracy and precision.

The complex nature of biological matrices like plasma necessitates a thorough sample cleanup procedure to minimize matrix effects and ensure the longevity of the analytical column and mass spectrometer.[5][6] Solid-phase extraction (SPE) is a powerful technique for isolating and concentrating analytes from complex samples.[5][6] This application note describes a mixed-mode SPE protocol that leverages both reversed-phase and ion-exchange interactions to achieve superior cleanup and high recovery of Laninamivir Octanoate-d3.

Analyte Physicochemical Properties and Method Development Rationale

A successful SPE method development is predicated on a thorough understanding of the analyte's physicochemical properties.

  • Structure and Lipophilicity: Laninamivir Octanoate possesses a long octanoate ester chain, rendering the molecule significantly lipophilic. This characteristic strongly suggests that a reversed-phase SPE mechanism , based on hydrophobic interactions, will be effective for its retention on a non-polar sorbent.[3][7][8][9]

  • pKa and Ionic State: Laninamivir Octanoate has a predicted pKa of approximately 3.80, associated with the carboxylic acid moiety, and a strongly basic guanidinium group.[9] The guanidinium group (pKa > 13) will be permanently protonated (cationic) at physiological and typical extraction pH ranges. This dual nature allows for a mixed-mode SPE strategy , combining reversed-phase retention with strong cation exchange for enhanced selectivity and sample cleanup.

Based on these properties, a mixed-mode sorbent containing both hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups is the ideal choice. This allows for a multi-step wash procedure to remove different types of interferences.

Experimental Protocol

This protocol is optimized for the extraction of Laninamivir Octanoate-d3 from 200 µL of human plasma.

Materials and Reagents
  • Laninamivir Octanoate-d3 standard

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%)

  • Ammonium hydroxide (28-30%)

  • Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., Waters Oasis MAX, Phenomenex Strata-X-C, or equivalent; 30 mg / 1 mL)

Sample Pre-treatment

The goal of this step is to disrupt protein binding and adjust the sample pH to ensure optimal retention of the analyte on the SPE sorbent.

  • To 200 µL of human plasma, add 20 µL of Laninamivir Octanoate-d3 internal standard working solution.

  • Add 400 µL of 4% phosphoric acid in water.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Rationale: The addition of acid disrupts the binding of Laninamivir Octanoate-d3 to plasma proteins and ensures that the carboxylic acid group is protonated (neutral), while the guanidinium group remains cationic. This prepares the analyte for both reversed-phase and cation exchange interactions.

Solid-Phase Extraction Procedure

The SPE procedure consists of four main steps: conditioning, equilibration, sample loading, washing, and elution.[7]

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the SPE cartridge.

  • Loading: Load the pre-treated supernatant from step 3.2.5 onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1 (Polar Interferences): Pass 1 mL of 5% methanol in water through the cartridge.

    • Wash 2 (Non-polar, Neutral/Acidic Interferences): Pass 1 mL of methanol through the cartridge.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of the UPLC-MS/MS method.

Rationale:

  • Conditioning and Equilibration: These steps activate the sorbent and create the appropriate environment for analyte retention.

  • Loading: The analyte is retained by both hydrophobic interactions (octanoate chain with the reversed-phase sorbent) and ionic interactions (cationic guanidinium group with the cation exchange sorbent).

  • Wash 1: This removes highly polar, water-soluble interferences from the plasma matrix.

  • Wash 2: The use of 100% methanol disrupts hydrophobic interactions of weakly bound, non-polar interferences, while the strong ionic bond of the cationic guanidinium group with the sorbent retains the analyte of interest.

  • Elution: The addition of a basic modifier (ammonium hydroxide) neutralizes the charge on the sulfonic acid sorbent, disrupting the ionic interaction and allowing the analyte to be eluted by the strong organic solvent (methanol).

UPLC-MS/MS Analysis

The reconstituted samples are ready for injection into a UPLC-MS/MS system. The analytical method should be developed and validated according to regulatory guidelines.[10][11][12][13][14]

Method Validation and Trustworthiness

To ensure the reliability of the data generated using this SPE protocol, a full bioanalytical method validation should be performed in accordance with FDA and/or other relevant regulatory guidelines.[10][11][12][13][14] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A self-validating system is built into this protocol by design. The mixed-mode approach provides orthogonal cleanup mechanisms, significantly reducing the likelihood of matrix effects compared to single-mode SPE or simple protein precipitation.

Data and Visualization

Expected Performance Characteristics
ParameterExpected ResultRationale
Recovery > 90%The optimized mixed-mode protocol ensures strong retention and efficient elution.
Matrix Effect < 15%The multi-step wash effectively removes phospholipids and other interfering substances.
Process Efficiency > 85%A combination of high recovery and minimal matrix effects.
Precision (%CV) < 15%The robust protocol minimizes variability between samples.
Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction p1 Plasma Sample (200 µL) + Internal Standard (20 µL) p2 Add 4% Phosphoric Acid (400 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 s3 Load Sample p4->s3 Load Supernatant s1 Condition: 1 mL Methanol s2 Equilibrate: 1 mL Water s1->s2 s2->s3 s4 Wash 1: 1 mL 5% Methanol/Water s3->s4 s5 Wash 2: 1 mL Methanol s4->s5 s6 Elute: 1 mL 5% NH4OH in Methanol s5->s6 e1 Evaporate to Dryness s6->e1 Collect Eluate e2 Reconstitute (100 µL) e1->e2 e3 UPLC-MS/MS Analysis e2->e3

Caption: SPE workflow for Laninamivir Octanoate-d3 from plasma.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of Laninamivir Octanoate-d3 from human plasma. By employing a mixed-mode SPE strategy, this method offers high recovery, excellent sample cleanup, and is suitable for high-throughput bioanalytical laboratories. The detailed explanation of the rationale behind each step empowers researchers to understand and, if necessary, adapt the protocol for their specific needs while maintaining the integrity and trustworthiness of their results.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Department of Health & Human Services.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. Retrieved from [Link]

  • Ishizuka, H., et al. (2012). Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(8), 4263-4269.
  • Kashiwagi, S., et al. (2018). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy, 62(7), e00115-18.
  • Solid-phase extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. Retrieved from [Link]

  • Bioanalytical Methods for Sample Cleanup. (2020). BioPharm International. Retrieved from [Link]

  • Report on the Deliberation Results. (2019). Pharmaceutical Evaluation Division, Pharmaceutical Safety and Environmental Health Bureau, Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • Collins, P. J., et al. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition.
  • Laninamivir octanoate ≥98% (HPLC). (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Laninamivir Octano
  • Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. (n.d.). Waters Corporation. Retrieved from [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Quantification of Laninamivir Octanoate (CS-8958) using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the mass spectrometric quantification of Laninamivir Octanoate-d3 (and its analyte), designed for bioanalytical scientists and drug development professionals.

Executive Summary & Scientific Rationale

Laninamivir Octanoate (LO), also known as CS-8958, is a long-acting neuraminidase inhibitor prodrug administered via inhalation for the treatment of Influenza A and B. Accurately quantifying LO in biological matrices presents two distinct bioanalytical challenges:

  • Ester Hydrolysis: LO rapidly converts to its active metabolite, Laninamivir, via esterases (ESD and APT1) in plasma and lung tissue.

  • Polarity Divergence: The octanoyl group renders LO lipophilic, while the active metabolite (Laninamivir) is highly polar (zwitterionic), complicating simultaneous chromatographic retention.

This protocol utilizes Laninamivir Octanoate-d3 as the Internal Standard (IS). The use of a structural analog with a stable isotope label (SIL) is critical to compensate for matrix effects and, more importantly, to track any potential degradation of the prodrug during the extraction process, assuming the label is located on the stable core of the molecule.

Molecule Vital Statistics

Before establishing MS parameters, verify the physicochemical properties of the analyte and its standard.

CompoundChemical FormulaExact Mass (Monoisotopic)Precursor Ion

Polarity
Laninamivir Octanoate

472.2533473.3 Positive
Laninamivir Octanoate-d3 (IS)

475.2720476.3 Positive
Laninamivir (Metabolite)

346.1489347.2 Positive

Note: The d3-label is typically located on the acetyl or methoxy group of the core neuraminic acid structure to ensure the label is retained in the product ion.

Mass Spectrometry Parameters (MRM)

The following transitions are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex QTRAP or Agilent 6400 series) using Electrospray Ionization (ESI) in Positive mode.

Fragmentation Mechanism

The primary fragmentation pathway for Laninamivir Octanoate involves the cleavage of the octanoyl ester linkage, yielding a product ion identical to the protonated active metabolite (Laninamivir, m/z 347). A secondary, high-energy fragment corresponds to the guanidino group (m/z 60).

MRM Transition Table[1]
AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (eV)CXP (V)Role
Laninamivir Octanoate 473.3 347.2 100602512Quantifier
Laninamivir Octanoate473.360.110060458Qualifier
Laninamivir Octanoate-d3 476.3 350.2 100602512IS Quantifier
Laninamivir (Metabolite)347.260.1100503510Quantifier
  • DP: Declustering Potential

  • CE: Collision Energy

  • CXP: Collision Cell Exit Potential

  • Note: Values are nominal. Perform a "ramping" optimization on your specific instrument.

Source Parameters (ESI+)
  • Ion Spray Voltage: 4500–5500 V

  • Temperature (TEM): 500°C (High temp required for efficient desolvation of the octanoate chain)

  • Curtain Gas (CUR): 30 psi

  • Gas 1 / Gas 2: 50 / 60 psi

Chromatographic Protocol

Due to the hydrophobicity of the Octanoate tail, a standard C18 column is sufficient for LO. However, if simultaneous quantification of the polar metabolite (Laninamivir) is required, a column capable of retaining polar compounds (like Phenyl-Hexyl or Polar C18) is recommended to prevent the metabolite from eluting in the void volume.

Column Selection[3][4][5]
  • Primary Recommendation: Waters XSelect CSH C18 or Phenomenex Kinetex Phenyl-Hexyl.

  • Dimensions:

    
     mm, 
    
    
    
    or
    
    
    particle size.
Mobile Phase[4][6]
  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

    • Why 50:50? Pure ACN may cause precipitation of plasma salts; MeOH improves solubility of the polar metabolite.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Traps polar metabolite)
0.505Begin Ramp
3.0095Elute Laninamivir Octanoate
4.0095Wash
4.105Re-equilibrate
5.505End of Run

Sample Preparation & Stabilization (Critical)

Warning: Laninamivir Octanoate is an ester prodrug.[1] It is susceptible to enzymatic hydrolysis by plasma esterases. Strict temperature control (


) and acidification are required.
Reagents[4][6][7][8][9]
  • Stabilizer: Dichlorvos (esterase inhibitor) or immediate acidification with 1M HCl (Target pH 4.0).

  • Extraction Solvent: Acetonitrile (cold) containing Laninamivir Octanoate-d3 IS.

Protocol Workflow (Protein Precipitation)
  • Collection: Collect blood into

    
     tubes pre-chilled on ice.
    
  • Stabilization: Immediately add esterase inhibitor (e.g., Dichlorvos 10

    
    ) or acidify plasma.
    
  • Aliquot: Transfer

    
     of plasma to a 96-well plate.
    
  • IS Addition: Add

    
     of Laninamivir Octanoate-d3  working solution (
    
    
    
    ).
  • Precipitation: Add

    
     of ice-cold Acetonitrile.
    
  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Dilution: Transfer

    
     of supernatant to a fresh plate and dilute with 
    
    
    
    of 0.1% Formic Acid in Water (to match initial mobile phase).

Visualized Workflows

Metabolic & Fragmentation Pathway

This diagram illustrates the relationship between the prodrug, the metabolite, and the mass spectrometry transitions.

G cluster_0 Mass Spec Collision Cell LO Laninamivir Octanoate (Prodrug) [M+H]+ 473 L Laninamivir (Active Metabolite) [M+H]+ 347 LO->L In-Source / Biological Hydrolysis (-Octanoate) LO->L CID Fragmentation (Quantifier Transition) Guan Guanidine Fragment m/z 60 LO->Guan High Energy CID (Qualifier) LO_d3 Laninamivir Octanoate-d3 (Internal Standard) [M+H]+ 476 L_d3 Laninamivir-d3 (Fragment) [M+H]+ 350 LO_d3->L_d3 CID Fragmentation (IS Transition)

Caption: Figure 1. Fragmentation pathway showing the loss of the octanoyl chain to form the quantifier ions.

Bioanalytical Workflow

The step-by-step logic for sample handling to ensure stability.

Workflow Sample Plasma Sample (K2EDTA) Stabilize Stabilization (Ice Bath + Acid/Inhibitor) Sample->Stabilize Immediate Spike Spike IS (Laninamivir Octanoate-d3) Stabilize->Spike PPT Protein Precipitation (Cold ACN, 1:3 ratio) Spike->PPT Centrifuge Centrifuge 4000g, 4°C PPT->Centrifuge Dilute Dilute Supernatant (1:1 with 0.1% FA) Centrifuge->Dilute Supernatant Inject LC-MS/MS Injection (MRM: 473->347 / 476->350) Dilute->Inject

Caption: Figure 2. Extraction workflow emphasizing the critical stabilization step to prevent prodrug hydrolysis.

Validation & Acceptance Criteria

To ensure Data Integrity (ALCOA+), the method must meet FDA/EMA Bioanalytical Method Validation guidelines:

  • Selectivity: No interfering peaks >20% of the LLOQ area in blank plasma at the retention time of LO or LO-d3.

  • Linearity:

    
    .[2][3] Typical range: 1.0 ng/mL to 1000 ng/mL.
    
  • Accuracy & Precision:

    • LLOQ: ±20%

    • Other QCs: ±15%

  • Recovery: Consistent recovery of LO-d3 across low, medium, and high QC levels.

  • Stability: Demonstrate benchtop stability (likely <2 hours) and freeze-thaw stability. Note: If instability is observed, verify the pH of the reconstituted solution.

References

  • National Center for Biotechnology Information (NCBI). (2026). Laninamivir octanoate | C21H36N4O8.[4] PubChem Compound Summary. Retrieved from [Link]

  • Koyama, K., et al. (2014). Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue. Drug Metabolism and Disposition. Retrieved from [Link]

  • Ishizuka, H., et al. (2010). Pharmacokinetics of laninamivir, a novel long-acting neuraminidase inhibitor, after single inhalation of its prodrug, laninamivir octanoate, in healthy male volunteers. Journal of Clinical Pharmacology. Retrieved from [Link]

  • Vavříková, E., et al. (2011).[5] Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLOS Pathogens. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Bioanalytical Support Center: Laninamivir Octanoate-d3 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reducing Matrix Effects & Signal Instability in Laninamivir Octanoate (CS-8958) Assays

Welcome to the Technical Support Hub

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your LC-MS/MS assay for Laninamivir Octanoate (LO) is showing poor reproducibility, signal drift, or internal standard (IS) divergence.

In my experience with ester prodrugs like LO, "matrix effects" are often a misdiagnosis. You are fighting a war on two fronts: biological instability (esterase hydrolysis) and ion suppression (phospholipids). If you treat one but ignore the other, your validation will fail.

Below is your troubleshooting framework, designed to isolate and eliminate these interferences.

Module 1: Diagnosis & Mechanism
Q: My Laninamivir Octanoate signal is dropping over time, but the IS (d3) is stable. Is this a matrix effect?

A: Likely not. This is a classic signature of ester hydrolysis , not ion suppression.

The Mechanism: Laninamivir Octanoate is an octanoyl ester prodrug.[1][2] In plasma (especially rodent and human), enzymes like Esterase D and Acyl-protein thioesterase 1 (APT1) rapidly hydrolyze LO into the active metabolite, Laninamivir [1].

  • The Trap: If your d3-IS is added after the sample collection (during extraction), it does not experience the same duration of enzymatic exposure as the analyte. The analyte degrades; the IS does not. The ratio shifts, and accuracy fails.

The Solution (Stabilization Protocol): You must inhibit esterase activity immediately upon blood collection.

  • Action: Use NaF/KOx tubes or add Dichlorvos (organophosphate inhibitor) immediately.

  • Acidification: Lowering plasma pH to ~4.0 with Citric Acid or HCl immediately after separation is the most effective stabilizer for LO [2].

Q: How do I definitively distinguish between Matrix Effect (ME) and Instability?

A: Perform the Post-Column Infusion (PCI) experiment. This is the "truth serum" for your method.

  • Infuse a constant stream of Laninamivir Octanoate-d3 into the MS source.

  • Inject a "blank" extracted matrix (plasma prepared via your current method) via the LC column.[3]

  • Result:

    • Dip in baseline: Ion suppression (Phospholipids/Salts).

    • Flat baseline: No matrix effect. If signal loss persists in QC samples, it is instability .

Module 2: The "Deuterium Trap" (Internal Standard)
Q: Can't I just rely on Laninamivir Octanoate-d3 to correct for matrix effects?

A: Only if the suppression is <50%. Beyond that, you hit the "Signal-to-Noise Cliff."

Furthermore, deuterated standards can exhibit a Deuterium Isotope Effect in chromatography. The -d3 variant often elutes slightly earlier than the non-deuterated analyte on C18 columns.

  • Risk: If LO elutes on the "cliff edge" of a phospholipid suppression zone, the d3-IS (eluting 0.1 min earlier) might be in a clean zone, while the analyte is suppressed. The IS ratio will overcompensate, causing calculated concentrations to be falsely high .

Visualizing the Divergence:

Matrix_Effect_Mismatch cluster_chrom Chromatographic Separation IS d3-IS Peak (Elutes: 2.1 min) Analyte LO Analyte Peak (Elutes: 2.2 min) IS->Analyte Retention Shift PL Phospholipid Zone (Elutes: 2.2 - 4.0 min) Analyte->PL Co-elution = Suppression Result Result: IS Signal Normal Analyte Signal Low = Falsely Low Quant Analyte->Result PL->Result

Figure 1: The danger of slight retention time shifts between analyte and deuterated IS in the presence of matrix interferences.

Module 3: Advanced Extraction Protocols
Q: Protein Precipitation (PPT) is fast, but my background is high. What should I change?

A: PPT is insufficient for LO analysis because it leaves glycerophosphocholines (GPC) in the supernatant. You need Solid Phase Extraction (SPE) , specifically a Mixed-Mode Cation Exchange (MCX) mechanism.

Why MCX? Laninamivir Octanoate contains a basic guanidino group and a carboxylic acid. At acidic pH (required for stability), the guanidino group is positively charged.

  • Load at Low pH: LO binds to the sorbent via cation exchange.

  • Wash with Organic: Wash away neutral phospholipids (hydrophobic interaction).

  • Elute at High pH: Neutralize the charge to release LO.

Recommended Workflow:

Extraction_Workflow Sample Plasma Sample (+ Acid Stabilizer) Step1 Step 1: Dilute 2% Formic Acid Sample->Step1 Denature Step2 Step 2: Load SPE (Mixed-Mode MCX) Step1->Step2 Bind (+ Charge) Step3 Step 3: Wash 1 0.1% FA (Remove Salts) Step2->Step3 Clean Step4 Step 4: Wash 2 100% MeOH (Remove Phospholipids) Step3->Step4 Critical Lipid Removal Step5 Step 5: Elute 5% NH4OH in MeOH Step4->Step5 Release Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Optimized Mixed-Mode Cation Exchange (MCX) protocol to isolate Laninamivir Octanoate while removing phospholipid interferences.

Module 4: Chromatographic Optimization
Q: How do I separate LO from the "Phospholipid Valley"?

A: If you cannot use SPE and must use PPT, you must separate the phospholipids chromatographically.

The Data: Phospholipid Monitoring You must monitor the specific MRM transitions for phospholipids during method development to ensure they do not co-elute with LO.[4]

ComponentPrecursor Ion (m/z)Product Ion (m/z)Note
Laninamivir Octanoate 459.260.0 / 229.1Target Analyte
Phosphatidylcholines 184.0184.0Common headgroup fragment
Lysophosphatidylcholines 496.0 / 524.0184.0Late eluters (The "Valley")

Tactical Advice:

  • Column Choice: Use a Phenyl-Hexyl column instead of C18. The pi-pi interaction offers better selectivity for the aromatic/polar nature of the impurities and shifts the phospholipid retention window [3].

  • Gradient: Phospholipids elute at high organic content. Ensure your gradient ramps to 95% B and holds for 2 minutes to flush them out, then re-equilibrate. If you inject the next sample too soon, the phospholipids from the previous injection will wrap around and suppress your LO peak.

References
  • Koyama, K., et al. (2014).[5] "Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate... in human pulmonary tissue."[1][6] Drug Metabolism and Disposition.

  • Ishizuka, H., et al. (2010). "Pharmacokinetics of laninamivir octanoate... in healthy male subjects." Journal of Clinical Pharmacology.
  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

  • Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

Sources

Improving recovery rates of Laninamivir Octanoate-d3 in urine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of Laninamivir Octanoate-d3

Welcome to the Technical Support Hub

Subject: Optimization of Recovery Rates for Laninamivir Octanoate-d3 in Urine Matrices Ticket ID: LO-D3-URINE-OPT Support Level: Tier 3 (Senior Application Scientist)

This guide addresses the specific challenges of quantifying Laninamivir Octanoate (LO) and its deuterated internal standard (IS), Laninamivir Octanoate-d3, in human urine. As an ester prodrug with a guanidino moiety, this molecule presents a "double-edged" challenge: it is chemically unstable (prone to hydrolysis) and highly polar, complicating both retention and stability.

Part 1: Diagnostic Decision Matrix

Before altering your protocol, use this logic flow to identify the root cause of your low recovery.

RecoveryDiagnosis Start START: Low Recovery Observed CheckIS Check IS vs Analyte Response Start->CheckIS RatioStable Ratio (Analyte/IS) is Stable But Absolute Areas are Low CheckIS->RatioStable Both Low RatioUnstable Ratio is Unstable (IS varies independently) CheckIS->RatioUnstable IS Low / Analyte High MatrixEffect Cause: Ion Suppression (Matrix Effect) RatioStable->MatrixEffect Post-Column Infusion Check: Suppression? Extraction Cause: Poor Extraction Efficiency (SPE/LLE Failure) RatioStable->Extraction Clean Extract? No Adsorption Cause: Non-Specific Binding (Adsorption to Container) RatioUnstable->Adsorption Variable between replicates Hydrolysis Cause: Ester Hydrolysis (Prodrug -> Metabolite) RatioUnstable->Hydrolysis Parent decreasing, Metabolite increasing

Figure 1: Diagnostic logic flow for identifying the root cause of recovery failure.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Disappearing" Prodrug (Stability)

Q: My Laninamivir Octanoate-d3 signal degrades over time in the autosampler, while the metabolite (Laninamivir) signal increases. How do I stop this?

The Science (Causality): Laninamivir Octanoate is an ester prodrug.[1][2][3] In urine, it faces two threats:[4][5]

  • Chemical Hydrolysis: Driven by pH extremes (especially alkaline pH > 7.0).

  • Enzymatic Hydrolysis: Urinary esterases can cleave the octanoyl group. Unlike plasma, urine pH varies wildly (pH 4.5 – 8.0). If a patient has alkaline urine, the prodrug will hydrolyze spontaneously before you even extract it.

The Fix: The "Acid-Stabilized" Collection Protocol You must stabilize the matrix immediately upon thawing or collection.

  • Step 1: Measure urine pH.

  • Step 2: Add 1.0 M Citrate Buffer (pH 4.0) to the urine sample in a 1:9 ratio (Buffer:Urine).

    • Why Citrate? It buffers effectively in the acidic range without causing massive ion suppression in LC-MS like phosphate might.

  • Step 3: Keep all samples at 4°C during processing.

  • Validation: Verify that the conversion of LO to Laninamivir is <5% over 24 hours at 4°C.

Issue 2: Adsorption losses (Sticky Compound)

Q: I see high variability in recovery between low and high QC samples. The IS recovery is worse at lower concentrations.

The Science (Causality): The octanoate tail makes the prodrug lipophilic enough to stick to polypropylene (PP) walls, while the guanidine group interacts with glass silanols. In pure urine (which is mostly water), the drug partitions onto the container walls.

The Fix: Solvent-Assisted Transfer Do not pipette urine directly into the SPE well without modification.

  • Pre-Treatment: Add 5% Acetonitrile (ACN) or Methanol containing 0.5% Formic Acid (FA) to the urine aliquot immediately after thawing.

  • Vortex: Vortex for at least 30 seconds to desorb any analyte sticking to the tube walls.

  • Equilibration: Allow the IS (Laninamivir Octanoate-d3) to equilibrate with the sample for 10 minutes before extraction. This ensures the IS binds to the matrix/container identically to the analyte.

Issue 3: Extraction Efficiency (SPE Selection)

Q: I am using Mixed-Mode Cation Exchange (MCX) to clean up the sample, but my recovery is <50%. Why?

The Science (Causality): MCX is the standard for basic drugs (guanidines). However, to elute a basic drug from MCX, you typically use 5% Ammonium Hydroxide (High pH) .

  • The Trap: High pH elution hydrolyzes the ester bond of Laninamivir Octanoate. You are extracting it, but destroying it during elution.

The Fix: The "Gentle" HLB Protocol Switch to a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This relies on retention of the octyl chain and polar interactions, allowing elution at neutral/acidic conditions, preserving the ester.

Recommended Protocol (Self-Validating):

StepSolvent/ActionScientific Rationale
Cartridge Oasis HLB or Bond Elut Plexa (30 mg)Polymeric RP handles the polarity range without pH extremes.
Condition 1 mL MeOH -> 1 mL Water (pH 4)Activates pores; acidic water matches sample pH.
Load Acidified Urine (pH 4)Keeps analyte stable; ensures retention on polymer.
Wash 1 1 mL 5% MeOH in Water + 0.1% FARemoves salts and highly polar interferences.
Wash 2 1 mL 20% ACN in WaterCritical: Removes phospholipids but keeps the octanoate prodrug retained.
Elute 2 x 250 µL Acetonitrile (100%) Strong organic elution releases the lipophilic octanoate tail.
Post-Elution Dilute with water (1:1) immediatelyPrepares for injection; prevents peak distortion from strong solvent.

Part 3: Visualizing the Workflow

The following diagram illustrates the optimized path to minimize hydrolysis and adsorption.

SamplePrepWorkflow Collection Urine Collection (Thaw @ 4°C) Stabilization Stabilization Add Citrate Buffer pH 4.0 + 5% ACN (Anti-Adsorption) Collection->Stabilization Immediate IS_Addition Add IS (LO-d3) Vortex 30s Equilibrate 10 min Stabilization->IS_Addition Critical Step SPE_Load SPE Load (HLB) Avoid High pH IS_Addition->SPE_Load Elution Elution 100% ACN (No Ammonia) SPE_Load->Elution Wash Steps LCMS LC-MS/MS Analysis Elution->LCMS

Figure 2: Optimized sample preparation workflow emphasizing pH stabilization and adsorption control.

Part 4: Data Summary & Expectations

When validating this method, compare your results against these benchmarks. If your IS recovery falls below 60%, re-evaluate the "Adsorption" module.

ParameterAcceptance CriteriaTroubleshooting Failure
IS Recovery (Absolute) > 70%Check matrix effect (suppression) or adsorption to tube.
IS Variation (CV%) < 15%Improve mixing time; check pipette precision.
Process Stability < 5% conversion to metaboliteUrine pH was not maintained at 4.0-5.0.
Matrix Effect (ME) 85% - 115%Wash step 2 (20% ACN) is insufficient; increase wash volume.

References

  • Toyama, K. et al. (2013). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy.[6] Available at: [Link]

  • Ishizuka, H. et al. (2010). Pharmacokinetics of Laninamivir Octanoate... in Healthy Male Volunteers. Journal of Clinical Pharmacology.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Recovery and Internal Standard Response. Available at: [Link]

  • Kishi, N. et al. (2014). Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate... in human pulmonary tissue. Drug Metabolism and Disposition.[3][7][8][9][10] Available at: [Link]

Sources

Resolving isotopic interference in Laninamivir Octanoate-d3 mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Isotopic Interference in Laninamivir Octanoate-d3 Mass Spectra

Executive Summary

This guide addresses isotopic interference (cross-talk) encountered when quantifying Laninamivir Octanoate (CS-8958) using its deuterated internal standard, Laninamivir Octanoate-d3.[1] The interference typically manifests as non-linearity at the Upper Limit of Quantification (ULOQ) or elevated baselines in the Internal Standard (IS) channel. This document provides a self-validating diagnostic workflow and three tiers of resolution strategies: Chromatographic, Chemical, and Mathematical.

Part 1: The Core Problem (Root Cause Analysis)

In LC-MS/MS bioanalysis, Laninamivir Octanoate (MW 472.53) is typically detected via the transition m/z 473.3 → 179.2 . Its internal standard, Laninamivir Octanoate-d3, is detected at m/z 476.3 → 179.2 .

The mass difference (


) is only +3 Da . This proximity creates two distinct interference vectors:
  • Vector A (Analyte

    
     IS):  The natural isotopic distribution of the drug (specifically the M+3 isotope containing 
    
    
    
    ,
    
    
    , etc.) falls directly into the IS precursor window (m/z 476). At high drug concentrations (ULOQ), this "fake" IS signal suppresses the calculated Area Ratio, causing the calibration curve to plateau (quadratic tendency).
  • Vector B (IS

    
     Analyte):  The IS solution contains non-labeled impurities (d0) or undergoes deuterium exchange (H/D exchange) during processing, creating a signal in the analyte channel. This affects the Lower Limit of Quantification (LLOQ).
    
Part 2: Diagnostic Workflow

Before applying a fix, you must isolate the vector. Use this logic gate to determine if the issue is Impurity , Cross-Talk , or Contamination .

DiagnosticWorkflow Start START: Run System Suitability Test1 Test 1: Inject 'Blank + IS' only Start->Test1 Decision1 Is there signal in Analyte Channel? Test1->Decision1 Result1 Diagnosis: IS Impurity (d0) or H/D Exchange Decision1->Result1 Yes (>20% LLOQ) Test2 Test 2: Inject ULOQ (No IS) Decision1->Test2 No Decision2 Is there signal in IS Channel? Test2->Decision2 Result2 Diagnosis: Isotopic Cross-Talk (M+3 Interference) Decision2->Result2 Yes (>5% IS Response) Result3 System Clean. Check Matrix Effects. Decision2->Result3 No

Figure 1: Diagnostic Logic Gate. Use this workflow to distinguish between impure standards (Vector B) and isotopic overlap (Vector A).

Part 3: Troubleshooting & Resolution Guides
Module A: Resolving Isotopic Cross-Talk (Vector A)

Symptom: Calibration curve flattens at the top end; IS area increases in high-concentration samples.

Q: Why is the M+3 isotope significant? A: Laninamivir Octanoate (


) has 21 carbons. The natural abundance of 

is ~1.1%. While the probability of three

atoms is low, the cumulative probability of all M+3 combinations (including

and

) creates a theoretical contribution of approximately 0.1% to 0.3% relative to the M+0 peak.
  • Impact: If your ULOQ is 1000 ng/mL and your IS concentration is 50 ng/mL, a 0.2% contribution from the analyte equals 2 ng/mL of "fake" IS signal. This is 4% of your actual IS response, which is borderline acceptable but introduces bias.

Protocol: The "IS Concentration Buffering" Method To mitigate this without changing the method chemistry:

  • Increase IS Concentration: Raise the working concentration of Laninamivir Octanoate-d3. If the "fake" signal is constant (e.g., 2000 area counts), increasing the real IS signal from 50,000 to 500,000 makes the interference negligible (<0.5%).

    • Caution: Ensure you do not saturate the detector or cause ion suppression on the analyte.[2]

  • Truncate ULOQ: If the assay range is wider than necessary, lower the ULOQ to reduce the absolute abundance of the M+3 isotope.

Module B: Resolving IS Impurity & Exchange (Vector B)

Symptom: High background in blank samples; LLOQ failure.

Q: My "Blank + IS" shows analyte peaks. Is my standard dirty? A: It is either manufacturing impurity (d0 present in d3 material) or Hydrogen-Deuterium (H/D) Exchange .

  • Mechanism:[3] If the deuterium labels are located on exchangeable moieties (e.g., -OH, -NH, or alpha-carbons next to carbonyls in acidic/basic conditions), the d3 will revert to d0 during sample preparation.

Protocol: H/D Exchange Stress Test

  • Prepare IS in pure water/methanol (neutral pH).

  • Prepare IS in the extraction buffer (e.g., acidified plasma or basic elution solvent).

  • Incubate both for 4 hours at RT.

  • Inject.[4] If the "acidified" sample shows higher d0 (Analyte) signal than the neutral sample, H/D exchange is occurring .

Solution:

  • Switch Solvents: Avoid protic solvents with extreme pH if exchange is confirmed.

  • Source Stable Labels: Ensure the d3 label is on the octanoate chain (aliphatic hydrogens) rather than the guanidine or glycerol side chains, which are chemically labile.

Part 4: Mathematical Correction (The "Last Resort")

If chromatographic separation is impossible and higher mass standards (e.g., d9) are unavailable, use Isotopic Contribution Subtraction .

The Formula:



Where


 is the "Crosstalk Factor."

Step-by-Step Implementation:

  • Determine

    
    : 
    
    • Inject a high concentration of non-labeled Analyte (ULOQ level) without IS.

    • Measure the peak area in the IS channel (

      
      ).
      
    • Measure the peak area in the Analyte channel (

      
      ).
      
    • Calculate:

      
      .
      
  • Apply to Batch:

    • In your processing software (e.g., Analyst, MassHunter), set up a calculated column to subtract this fraction from the IS area before calculating the ratio.

Part 5: Visualizing the Interference Mechanism

The following diagram illustrates why the +3 Da shift is often insufficient for high-dynamic-range assays.

SpectralOverlap cluster_0 Analyte (Laninamivir Octanoate) High Concentration cluster_1 Internal Standard (d3) Fixed Concentration M0 M+0 (m/z 473) 100% Abundance M3 M+3 (m/z 476) ~0.2% Abundance (The Interference) IS_M0 IS M+0 (m/z 476) Target Signal M3->IS_M0 Co-elution & Mass Overlap

Figure 2: Spectral Overlap Mechanism. The M+3 natural isotope of the analyte mimics the precursor mass of the d3 Internal Standard.

References
  • Kubo, S., et al. "Determination of laninamivir octanoate and its active metabolite laninamivir in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, vol. 877, no. 27, 2009.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.

  • Jemal, M., et al. "The need for a 'cross-talk' test in liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and validation." Rapid Communications in Mass Spectrometry, vol. 13, no. 2, 1999.

  • Wang, S., et al. "Calculation and mitigation of isotopic interferences in LC-MS/MS assays." Journal of Mass Spectrometry, 2012.

For further assistance, contact the Application Support Team at with your specific instrument parameters and chromatograms.

Sources

Technical Support Center: Isotopic Integrity of Laninamivir Octanoate-d3

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Deuterium Exchange in Experimental Solutions

Welcome to the technical support center for Laninamivir Octanoate-d3. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to maintain the isotopic purity of this critical internal standard. The accuracy of your quantitative analysis hinges on the stability of the deuterated label. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The Fundamental Challenge: Understanding Deuterium Exchange

Laninamivir Octanoate-d3 is a vital tool, typically used as an internal standard in mass spectrometry-based bioanalysis. Its utility is directly tied to its fixed, higher mass relative to the non-labeled analyte. However, the deuterium atoms, while forming a stronger bond with carbon than hydrogen (a phenomenon known as the Kinetic Isotope Effect), are not impervious to exchange with protons from the surrounding environment.[][2] This process, known as hydrogen-deuterium (H-D) exchange, can compromise the isotopic purity of the standard, leading to inaccurate and unreliable quantitative results.[3]

The structure of Laninamivir Octanoate itself presents several sites where protons are "labile" or easily exchangeable, particularly the hydrogens on nitrogen and oxygen atoms (N-H and O-H) in the guanidino, amide, hydroxyl, and carboxylic acid groups.[4][5] While the deuterons in Laninamivir Octanoate-d3 are on the octanoate chain (C-D bonds) and are considered non-labile, the conditions that promote exchange at labile sites can also, under more forcing conditions, threaten the integrity of the C-D label.

Below is a diagram illustrating the key molecular features and the primary factors that accelerate this undesirable exchange.

cluster_Molecule Laninamivir Octanoate-d3 Structure cluster_Factors Factors Accelerating H-D Exchange LO_d3 Laninamivir Octanoate Core (with -d3 on Octanoate Chain) Labile_H Labile Protons (N-H, O-H on core) LO_d3->Labile_H Highly Susceptible to Exchange Stable_D Stable Deuterons (C-D on -d3 chain) LO_d3->Stable_D Generally Stable, but at risk Exchange DEUTERIUM EXCHANGE (Loss of Isotopic Purity) Stable_D->Exchange Back-Exchange Protic Protic Solvents (e.g., Water, Methanol) Protic->Exchange pH Acidic or Basic pH (Catalysis) pH->Exchange Temp Elevated Temperature Temp->Exchange Moisture Atmospheric Moisture Moisture->Exchange

Caption: Key molecular sites and environmental factors influencing deuterium exchange.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and use of Laninamivir Octanoate-d3.

Q1: Why is minimizing deuterium exchange so critical for my analysis? A: Deuterium exchange directly impacts the accuracy of quantification. When used as an internal standard, Laninamivir Octanoate-d3 is added at a known concentration to samples and calibrators. The analytical instrument (e.g., a mass spectrometer) measures the ratio of the analyte to the deuterated standard. If the standard undergoes H-D exchange, its mass will change, and the instrument will perceive a lower concentration of the correct standard. This leads to an overestimation of the analyte concentration, compromising the validity of your data.[3]

Q2: Which solvents are best for preparing my stock and working solutions? A: Always prioritize high-purity, anhydrous aprotic solvents.[3] Aprotic solvents lack acidic protons and therefore do not act as a source for hydrogen exchange. Protic solvents like water, methanol, or ethanol should be strictly avoided for stock solution preparation and long-term storage.[3][6]

Solvent Type Examples Recommendation for Laninamivir Octanoate-d3 Causality
Aprotic Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)Highly Recommended for stock and working solutions.These solvents lack exchangeable protons and will not contribute to the isotopic dilution of the standard.[3]
Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Avoid for Storage. Use with caution in analytical mobile phases.These solvents contain abundant exchangeable protons (O-H bonds) that readily drive the H-D exchange reaction.[3][5]

Q3: What are the ideal long-term storage conditions for Laninamivir Octanoate-d3 solutions? A: To ensure long-term stability, solutions should be stored under conditions that minimize all factors promoting exchange. The inherent stability of the C-D bond is best preserved by controlling the chemical environment.[3]

Parameter Recommended Condition Justification
Temperature -20°C or -80°CReduces the rate of any potential chemical degradation or exchange reactions.[3]
Container Tightly sealed amber glass vialsProtects from light and prevents solvent evaporation and moisture ingress.
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric moisture, a primary source of protons that can cause isotopic dilution.[4][7]
Solvent Anhydrous Aprotic Solvent (e.g., Acetonitrile)Prevents the introduction of exchangeable protons from the solvent itself.[3]

Q4: My mass spectrometry results show a lower mass peak, suggesting loss of the deuterium label. What is the most likely cause? A: The most common cause is "back-exchange" occurring during the LC-MS analysis itself.[8][9] This happens when the deuterated standard is exposed to protic solvents (like water and methanol in the mobile phase) under non-ideal conditions (neutral or basic pH, elevated temperature) on the column.[8][9][10]

Q5: Is it acceptable to use water or methanol in my LC-MS mobile phase? A: Yes, it is often necessary for chromatographic separation. However, you must implement specific controls to "quench" the exchange reaction during the analysis. The key is to maintain a low pH (ideally pH 2.5-3.0) and a low temperature (e.g., 4°C) for your autosampler, column, and mobile phases.[8][10][11] These conditions drastically slow the rate of H-D exchange, preserving the isotopic integrity of the standard during its transit through the LC-MS system.[12]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to deuterium exchange.

Problem 1: Gradual loss of isotopic purity in the stock solution over time.
  • Probable Cause: Improper storage conditions, primarily the presence of moisture or use of a protic solvent for dissolution. Over time, even trace amounts of water can lead to significant isotopic dilution.[7][13]

  • Solution: Adhere strictly to the recommended protocol for solution preparation and storage.

    • Step 1: Environment: Handle the solid Laninamivir Octanoate-d3 and prepare the stock solution in a controlled environment, such as a glove box with an inert atmosphere or under a gentle stream of dry nitrogen.[7][14]

    • Step 2: Glassware: Use glassware that has been oven-dried (e.g., at 150°C for several hours) and cooled in a desiccator to remove surface moisture.[13]

    • Step 3: Solvent Selection: Use only high-purity, anhydrous, aprotic solvents like acetonitrile. Purchase solvents in small-volume, sealed bottles to minimize contamination after opening.

    • Step 4: Storage: Aliquot the stock solution into single-use volumes in amber, tightly-sealed vials. Purge the headspace with argon or nitrogen before sealing.

    • Step 5: Validation: Periodically re-analyze a fresh aliquot of your stock solution against a newly prepared primary standard to confirm its isotopic purity and concentration.

Problem 2: Inconsistent or inaccurate quantification results between analytical runs.
  • Probable Cause: Deuterium exchange is occurring in the working solutions or during the sample preparation workflow. This can be caused by the introduction of aqueous buffers, biological matrices (plasma, urine), or other protic reagents at a pH or temperature that facilitates exchange.[3][5]

  • Solution: Optimize the sample preparation workflow to minimize exposure to exchange-promoting conditions.

    • Step 1: Timing: Add the Laninamivir Octanoate-d3 internal standard as late as possible in the sample preparation workflow, especially before any steps that involve prolonged incubation at non-ideal pH or temperature.

    • Step 2: pH Control: If working with aqueous buffers or extracts, ensure they are acidified (pH < 4) before adding the internal standard. The rate of exchange is significantly slower at acidic pH.[5][15]

    • Step 3: Temperature Control: Keep samples on ice or in a cooled rack throughout the preparation process whenever possible.

    • Step 4: Minimize Protic Solvents: During extraction steps (e.g., protein precipitation or liquid-liquid extraction), use aprotic solvents where the methodology allows. If an aqueous phase is necessary, minimize its volume and the exposure time.

Problem 3: Significant back-exchange is observed during LC-MS analysis.
  • Probable Cause: The LC-MS method conditions (mobile phase pH, column temperature, and/or gradient time) are promoting on-column deuterium exchange.[8][9]

  • Solution: Implement an LC-MS method optimized for analyzing deuterated compounds.

    • Step 1: Temperature Control: Use an autosampler and column oven set to a low temperature, typically between 2-8°C. This is the single most effective parameter for slowing exchange kinetics.[10]

    • Step 2: pH of Mobile Phase: Acidify both mobile phase A (aqueous) and B (organic) with an additive like 0.1% formic acid. This will maintain a low pH (~2.7) throughout the gradient, which is near the minimum for the H-D exchange rate.[8][11]

    • Step 3: Fast Chromatography: Use a short analytical column and a rapid gradient to minimize the residence time of the analyte on the column. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are ideal for this.[16][17]

    • Step 4: System Optimization: Minimize the volume of the flow path between the column and the mass spectrometer to reduce the time the analyte spends in the mobile phase post-separation.

The following workflow diagram illustrates an optimized process for LC-MS analysis.

Caption: Optimized LC-MS workflow to minimize on-column back-exchange.

References

  • Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLOS Pathogens. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. PMC. [Link]

  • NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PMC. [Link]

  • Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLOS Pathogens. [Link]

  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department. [Link]

  • Practical Methods for Deuterium Exchange/Mass Spectrometry. Current Protocols. [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC. [Link]

  • Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ResearchGate. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • A new NMR method for measuring the difference between corresponding proton and deuterium chemical shifts. Isotope effects on exchange equilibria. Sci-Hub. [Link]

  • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. PubMed. [Link]

  • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Laninamivir octanoate | C21H36N4O8. PubChem. [Link]

  • Deuterium exchange dependence on pH...why? ResearchGate. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Springer. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • LANINAMIVIR OCTANOATE MONOHYDRATE. precisionFDA. [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International. [Link]

  • Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. [Link]

  • Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods. bioRxiv. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Laninamivir Octanoate. Drugs of the Future. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Fundamentals of HDX-MS. Essays in Biochemistry. [Link]

  • Chemical structures of laninamivir octanoate (LO) and its active... ResearchGate. [Link]

  • Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. [Link]

  • Laninamivir and its prodrug, CS-8958: long-acting neuraminidase inhibitors for the treatment of influenza. PubMed. [Link]

Sources

Technical Support Center: Mitigating Laninamivir Octanoate-d3 Carryover in Chromatographic Autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on understanding, troubleshooting, and preventing autosampler carryover of a lipophilic deuterated internal standard.

Introduction: The Challenge of "Sticky" Molecules

In the field of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy of quantitative data is paramount. Laninamivir Octanoate, a long-acting neuraminidase inhibitor, and its deuterated internal standard (IS), Laninamivir Octanoate-d3, are critical components in such studies[1][2]. The octanoate ester functional group renders the molecule significantly lipophilic, a physicochemical property that, while beneficial for its prodrug characteristics, presents a considerable analytical challenge: autosampler carryover[3].

Carryover, the appearance of an analyte from a preceding injection in a subsequent blank or sample, can lead to the overestimation of analyte concentrations, compromising the integrity of study data[4][5]. This guide provides a detailed, science-backed framework for understanding the mechanisms behind Laninamivir Octanoate-d3 carryover and implementing robust, field-proven strategies for its prevention and remediation.

Section 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses the most common questions encountered by analysts, moving from foundational concepts to specific troubleshooting advice.

Q1: What exactly is autosampler carryover, and where does it come from?

A1: Autosampler carryover is the contamination of a current sample by a preceding one. It originates from the incomplete removal of the analyte from surfaces within the sample flow path. For a molecule like Laninamivir Octanoate-d3, this is primarily caused by adsorption to various components[6][7].

The most common sources of carryover are:

  • The Injection Needle: Both the inner and outer surfaces can retain analyte. The outer surface is often a primary culprit as it's dipped into the sample vial[8].

  • The Injection Valve: The rotor seal, a component typically made of polymeric materials (e.g., Vespel, PEEK), can develop microscopic scratches over time or have inherent porosity where analytes can adsorb[9][10].

  • Sample Loops and Tubing: Any unswept volume in fittings or connections can trap and slowly release the analyte[11].

  • The Column: While often considered separately, a contaminated guard column or column head can act as a continuous source of carryover[4].

Q2: Why is Laninamivir Octanoate-d3 so prone to carryover?

A2: The molecular structure of Laninamivir Octanoate is the primary driver. The long C8 alkyl chain (octanoate) imparts significant non-polar character, making it "sticky" or lipophilic. This property enhances its affinity for the non-polar or metallic surfaces within the autosampler and LC system[7]. Furthermore, its solubility profile—freely soluble in DMSO and methanol but very slightly soluble in water—indicates that purely aqueous or weak organic mobile phases are insufficient to remove it effectively from system surfaces[12][13]. While the deuteration in the "-d3" internal standard has a negligible effect on its chemical properties, it is crucial for accurate quantification in LC-MS analysis[14].

Q3: I see a peak in my blank injection right after my highest calibrator. What is my first troubleshooting step?

A3: The first step is to confirm the issue is "classic" carryover and not a contaminated blank or system contamination[9]. Inject a series of three to five consecutive blanks.

  • If the peak area decreases with each subsequent blank injection , you are dealing with classic carryover from the autosampler.

  • If the peak area remains constant , your blank solvent or mobile phase is likely contaminated[9].

Once confirmed as classic carryover, the most immediate and impactful action is to optimize your autosampler's wash routine.

Q4: What are the best wash solvents for a lipophilic compound like Laninamivir Octanoate-d3?

A4: An effective wash solution must be a strong solvent for the analyte. Given Laninamivir Octanoate's properties, a multi-solvent approach is highly recommended to disrupt different modes of interaction[5][7]. A robust wash sequence should include solvents that can address both non-polar and potential ionic interactions.

A highly effective, universally applicable wash solution is a quaternary mixture of 25:25:25:25 (v/v/v/v) Acetonitrile:Isopropanol:Methanol:Water with 0.5-1.0% Formic Acid or Acetic Acid [15].

  • Rationale:

    • Isopropanol (IPA) & Acetonitrile: Excellent strong, non-polar solvents to solubilize the octanoate chain.

    • Methanol: A polar organic solvent that helps bridge miscibility.

    • Water: Helps remove any residual salts or polar components.

    • Acid: The addition of acid is critical. It protonates silanol groups on glass vial surfaces and metallic surfaces within the flow path, minimizing ionic interactions that can contribute to adsorption[15].

Q5: My autosampler has options for both an "inner" and "outer" needle wash. Are both necessary?

A5: Yes, absolutely.

  • Outer Needle Wash: This is the first line of defense. The exterior of the needle is immersed in sample and is a major source of contamination. This wash, often performed by dipping the needle in a wash vial, is crucial[16].

  • Inner Needle Wash: This involves flushing the inside of the needle, sample loop, and valve with a strong wash solvent. This is essential for removing analyte adsorbed within the flow path[16][17].

For particularly stubborn carryover, utilizing multiple wash cycles or increasing the wash volume can be highly effective[5].

Section 2: Troubleshooting Guides & Standard Operating Procedures (SOPs)

Troubleshooting Decision Tree

This workflow provides a systematic approach to identifying and resolving carryover issues.

Carryover_Troubleshooting start Carryover Detected in Blank (Post-High Concentration Sample) q1 Inject 3-5 Consecutive Blanks. Does peak area decrease with each injection? start->q1 contam Issue is Contamination. - Prepare fresh blank solvent. - Prepare fresh mobile phase. - Check for system-wide contamination. q1->contam No (Constant Peak Area) wash_opt Optimize Autosampler Wash Protocol (See SOP 1) q1->wash_opt Yes (Classic Carryover) q2 Is carryover still > acceptable limit (e.g., <20% of LLOQ response)? wash_opt->q2 hw_inspect Systematically Inspect Hardware Components q2->hw_inspect Yes end Carryover Resolved q2->end No needle Replace Injection Needle hw_inspect->needle valve Replace Injector Valve Rotor Seal hw_inspect->valve fittings Check/Remake all Tubing Fittings (especially at injector and column) hw_inspect->fittings retest Retest Carryover with SOP 2 needle->retest valve->retest fittings->retest retest->q2

Figure 1: A decision tree for systematically troubleshooting autosampler carryover.
SOP 1: Aggressive Autosampler Wash Protocol

This protocol is designed for maximum cleaning efficiency for lipophilic compounds.

Objective: To thoroughly clean all parts of the autosampler flow path.

Materials:

  • Wash Solution A: 50:50 Isopropanol:Acetonitrile (v/v)

  • Wash Solution B: 25:25:25:25 Acetonitrile:Isopropanol:Methanol:Water + 1.0% Formic Acid (v/v/v/v/v)

  • HPLC-grade water

Procedure:

  • Replace Existing Wash Solvents: Remove any old wash solvents from the autosampler reservoirs and replace them with the new solutions.

  • Program the Needle Wash: Configure the autosampler method to perform the following wash sequence before and after each injection.

    • Step 1 (Outer Wash): Dip needle in Wash Solution A for 15 seconds.

    • Step 2 (Inner Wash): Draw 500 µL of Wash Solution B into the injection syringe/loop, then dispense to waste. Repeat 3 times. This is a "strong" wash.

    • Step 3 (Purge): Purge the injection port and needle with mobile phase for 30 seconds to re-equilibrate the system.

  • Injector Programming: Ensure the injector program is set to the "inject-then-wash" or equivalent mode to clean the needle immediately after it has been removed from the sample vial.

Data Presentation: Efficacy of Wash Solutions

The choice of wash solvent is the single most critical factor in mitigating carryover. The following table demonstrates the expected performance of different wash solutions.

Wash Solution CompositionExpected Carryover ReductionRationale for Efficacy
100% Mobile Phase (e.g., 50% ACN/Water)LowInsufficient organic strength to fully solubilize the highly concentrated analyte adsorbed on surfaces.
100% Acetonitrile (ACN) or Methanol (MeOH)ModerateGood organic solvent, but may not be strong enough for a very lipophilic molecule like Laninamivir Octanoate.
50:50 Isopropanol (IPA):ACNHighIPA is a very strong non-polar solvent, highly effective at dissolving greasy or "sticky" residues.
Quaternary Mix + Acid (Recommended) Very High Combines strong organic solvents (ACN, IPA, MeOH) to disrupt non-polar interactions and acid to disrupt ionic interactions, providing a comprehensive cleaning mechanism[15].
SOP 2: Protocol for Quantifying Carryover

This procedure aligns with regulatory expectations for bioanalytical method validation[18][19][20].

Objective: To quantitatively assess the percentage of carryover in the analytical system.

Procedure:

  • Equilibrate System: Run at least three blank injections (injection solvent in matrix) to ensure the system is clean and the baseline is stable.

  • Inject Highest Calibrator: Inject the highest concentration standard (e.g., Upper Limit of Quantification, ULOQ) that will be used in the study.

  • Inject First Blank: Immediately following the ULOQ injection, inject a blank sample.

  • Inject LLOQ Calibrator: Inject the lowest concentration standard (Lower Limit of Quantification, LLOQ).

  • Calculation:

    • Measure the peak area of Laninamivir Octanoate-d3 in the blank injection that followed the ULOQ (Area_carryover).

    • Measure the peak area of Laninamivir Octanoate-d3 in the LLOQ standard injection (Area_LLOQ).

    • Calculate the percent carryover using the formula: % Carryover = (Area_carryover / Area_LLOQ) * 100

Acceptance Criteria: According to FDA guidance, the carryover in the blank sample following the highest standard should not be greater than 20% of the analyte response at the LLOQ[19]. The response for the deuterated internal standard should be no more than 5% of the response in the LLOQ sample.

Section 3: Advanced Considerations & Systemic Solutions

Hardware and Consumables
  • Rotor Seals: Over time, the high-pressure seal in the injection valve wears down, creating microscopic channels where the sample can be trapped. If carryover persists after aggressive washing, replacing the rotor seal is a common and effective solution[9]. Consider using PEEK or Tefzel seals which may reduce adsorption of hydrophobic compounds[8].

  • Sample Vials and Caps: While less common, carryover can originate from vials. Always use high-quality, deactivated glass or polypropylene vials. Never reuse vials or caps for quantitative bioanalysis.

  • Injection Sequence: A simple, no-cost strategy to minimize the impact of carryover is to structure your injection sequence logically. Whenever possible, run samples from the expected lowest concentration to the highest. If a low-concentration sample must follow a high one, insert one or two blank injections between them[8][11].

Visualizing the Source of Carryover

Understanding the fluidic path of the autosampler is key to diagnosing the problem.

Autosampler_Flow_Path cluster_0 Autosampler Module Vial Sample Vial Needle Injection Needle (Outer & Inner Surfaces) Vial->Needle 1. Sample Aspiration Port Injection Port Needle->Port 2. Needle Insertion Loop Sample Loop Valve Injection Valve (Rotor Seal) Loop->Valve Column Analytical Column Valve->Column 4. Injection Event Port->Loop 3. Loop Filling Detector Mass Spectrometer Column->Detector

Figure 2: Key points of potential analyte adsorption and carryover within an autosampler flow path.

References

  • Guide to achieving reliable quantitative LC-MS measurements . LGC Group. Retrieved from [Link]

  • Dolan, J. W. (2020). Autosampler Carryover . LCGC International. Retrieved from [Link]

  • Solving Carryover Problems in HPLC . Shimadzu. Retrieved from [Link]

  • Yamada, T., et al. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y . Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs . Mastelf. Retrieved from [Link]

  • Organic solvent for cleaning autosampler syringe . Chemistry Stack Exchange. Retrieved from [Link]

  • C. H. Arnaud. (2018). Minimizing HPLC Carryover . Lab Manager. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . Food and Drug Administration. Retrieved from [Link]

  • How to Monitor and Prevent Sample Carryover during Method Development . Biotage. Retrieved from [Link]

  • Autosampler Carryover . LCGC Europe. Retrieved from [Link]

  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function . Shimadzu. Retrieved from [Link]

  • Dolan, J. W. (2016). How Does It Work? Part III: Autosamplers . LCGC International. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry . Food and Drug Administration. Retrieved from [Link]

  • How to get rid of carryover on my HPLC autosampler? . ResearchGate. Retrieved from [Link]

  • Report on the Deliberation Results . Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation . Generics and Biosimilars Initiative Journal (GaBI Journal). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . AlsaChim. Retrieved from [Link]

  • Laninamivir Octanoate . Drugs of the Future. Retrieved from [Link]

Sources

Stability issues of Laninamivir Octanoate-d3 during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Mechanism

Laninamivir Octanoate-d3 (LO-d3) is the deuterated internal standard for Laninamivir Octanoate (CS-8958) , a long-acting neuraminidase inhibitor prodrug.

The Core Issue: The "Octanoate" moiety is an ester bond designed to be hydrolyzed in vivo by esterases (specifically Esterase D and Acyl-protein thioesterase 1) to release the active metabolite, Laninamivir.[1][2]

The Analytical Challenge: This hydrolysis does not stop when you draw a blood sample. During freeze-thaw cycles, plasma esterases reactivate as the temperature rises, converting your Internal Standard (LO-d3) into the metabolite standard (Laninamivir-d3). This leads to quantification errors , non-linear calibration curves , and IS response drift .

Module 1: Diagnostic Workflow

Use this module to determine if freeze-thaw instability is the root cause of your assay failure.

Symptom Checker
ObservationProbability of HydrolysisExplanation
LO-d3 peak area decreases across the run.High The IS is degrading in the autosampler or thawed matrix.
Laninamivir-d3 signal appears in LO-d3 channel.Certain The ester bond is cleaving; the "d3" label remains on the core structure.
QC Low accuracy fails (High %CV).Medium Low concentrations are disproportionately affected by enzymatic loss.
IS Response varies by thaw time.High Samples thawed for 30 mins vs. 2 hours show different IS responses.
Troubleshooting Logic Tree

Troubleshooting Start Issue: LO-d3 Signal Variability CheckMatrix Is the matrix acidified? Start->CheckMatrix CheckThaw Thaw Method? CheckMatrix->CheckThaw Yes (Acidified) Result_Enzyme CAUSE: Esterase Activity (Hydrolysis to Laninamivir-d3) CheckMatrix->Result_Enzyme No (Neutral pH) CheckSolvent Stock Solvent? CheckThaw->CheckSolvent Ice Bath CheckThaw->Result_Enzyme Room Temp / Water Bath Result_Chem CAUSE: Chemical Hydrolysis (High pH or Methanolysis) CheckSolvent->Result_Chem Protic (MeOH/Water) Action_Ice Action: Thaw in Ice Bath Never Room Temp CheckSolvent->Action_Ice Aprotic (DMSO/ACN) Action_Acid Action: Add Citrate/HCl to Plasma immediately Result_Enzyme->Action_Acid

Caption: Logical flow to diagnose instability sources. Red nodes indicate critical failure points.

Module 2: The Mechanism of Failure

Understanding the chemistry is vital for defending your method during validation.

The Reaction: Laninamivir Octanoate-d3 + H₂O


 Laninamivir-d3 + Octanoic Acid
  • In Vivo: This is desirable (Bioactivation).

  • Ex Vivo (The Tube): This is catastrophic. The reaction rate is temperature-dependent. Freezing stops it; thawing restarts it.

  • The "d3" Factor: The deuterium isotopes are usually located on the guanidino or glycerol side chain, not the octanoate tail. Therefore, when the tail falls off, the "d3" label remains on the metabolite. You are essentially converting your LO-d3 IS into a Laninamivir-d3 IS.

Reaction LO_d3 Laninamivir Octanoate-d3 (Prodrug IS) L_d3 Laninamivir-d3 (Metabolite) LO_d3->L_d3 Hydrolysis Oct Octanoic Acid LO_d3->Oct Enzyme Plasma Esterases (Reactivated on Thaw) Enzyme->LO_d3 Catalysis

Caption: Hydrolytic conversion pathway of the internal standard during improper thawing.

Module 3: Stabilization Protocols

To ensure stability during freeze-thaw cycles, you must arrest esterase activity before the sample freezes.

Protocol A: Acidified Plasma Preparation (Gold Standard)

Reference: Adapted from Kurosawa et al. (2010) methodology for CS-8958.

Objective: Lower plasma pH to < 4.0 to irreversibly inhibit esterase activity.

  • Preparation: Prepare 1M Citrate Buffer (pH 3.0) or 1M HCl.

  • Collection: Draw blood into tubes containing anticoagulant (EDTA/Heparin).

  • Stabilization (Critical Step):

    • Immediately upon plasma separation, add 10 µL of Acid Stabilizer per 1 mL of plasma .

    • Target: Final pH should be between 3.0 and 4.0.

  • Freezing: Snap freeze at -80°C.

  • Thawing: Thaw samples only in an ice bath (4°C). Never use a warm water bath.

Protocol B: Internal Standard Handling
  • Stock Solution: Dissolve LO-d3 in Acetonitrile or DMSO . Avoid Methanol (risk of transesterification/solvolysis over time).

  • Working Solution: Prepare fresh daily or store at 4°C for < 24 hours.

  • Addition: Add LO-d3 working solution to the sample after the sample has been acidified or during the protein precipitation step using cold solvent.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Dichlorvos (DDVP) or NaF instead of acid? A: While organophosphates like Dichlorvos inhibit esterases, acidification is generally preferred for Laninamivir Octanoate because it stabilizes the chemical hydrolysis as well. If you must use an inhibitor, ensure it does not suppress ionization in your MS source.

Q: My LO-d3 signal is stable, but my analyte (LO) signal is dropping. Why? A: This suggests the analyte hydrolyzed before the IS was added. The IS only corrects for variations after its addition. If the patient sample was not acidified at the clinic, the drug (LO) has likely already converted to Laninamivir.

Q: How many freeze-thaw cycles are acceptable? A: With acidification (pH ~4), LO-d3 is typically stable for 3 cycles . Without acidification, significant degradation (>15%) can occur in the first cycle .

Q: Does the "d3" isotope effect protect the bond? A: No. The deuterium is not on the ester linkage. The kinetic isotope effect (KIE) is negligible for the hydrolysis reaction. Treat LO-d3 exactly as you treat the drug.

References

  • Kurosawa, T., et al. (2010).[3] Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy.[4][5][6]

  • Yamashita, M., et al. (2010). Laninamivir prodrug CS-8958, a long-acting neuraminidase inhibitor, shows superior anti-influenza virus activity after a single administration.[4] Antimicrobial Agents and Chemotherapy.[4][5][6]

  • Honda, M., et al. (2009). Identification of Bioactivating Enzymes Involved in the Hydrolysis of Laninamivir Octanoate in Human Pulmonary Tissue. Drug Metabolism and Disposition.[7]

Sources

Validation & Comparative

Comprehensive Guide: Laninamivir Octanoate-d3 vs. 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Laninamivir Octanoate (LO) —a long-acting neuraminidase inhibitor prodrug—the choice of internal standard (IS) is a critical determinant of assay robustness. While Laninamivir Octanoate-d3 (LO-d3) serves as the industry workhorse due to commercial availability and cost-efficiency, 13C-labeled analogs (e.g., uniformly labeled or specific 13C/15N variants) represent the "gold standard" for correcting matrix effects in high-precision LC-MS/MS workflows.

The Verdict:

  • Use LO-d3 for routine preclinical PK studies and high-throughput screening, provided the deuterium label is located on the octanoyl tail (non-exchangeable) and retention time shifts are validated as negligible (<0.05 min).

  • Use 13C-Labeled Standards for regulated clinical bioanalysis (GLP) or when using ultra-high-performance liquid chromatography (UHPLC) where the "Deuterium Isotope Effect" causes chromatographic separation between the analyte and IS, compromising matrix effect compensation.

Technical Background: The Analyte and the Challenge

Laninamivir Octanoate (CS-8958) is an octanoyl ester prodrug of Laninamivir.[1] Its bioanalysis presents unique challenges:

  • Prodrug Instability: The octanoyl ester bond is susceptible to hydrolysis by esterases in plasma/lung tissue, converting it to the active metabolite, Laninamivir. The IS must track this degradation or be stable enough to represent the intact prodrug during extraction.

  • Polarity Duality: The molecule contains a hydrophobic octanoyl tail and a highly polar, zwitterionic guanidino-neuraminic acid core. This amphiphilic nature complicates chromatographic retention, often requiring HILIC or specific reversed-phase conditions.

The Contenders
FeatureLaninamivir Octanoate-d3 13C-Labeled Laninamivir Octanoate
Label Type Stable Isotope (Deuterium,

H)
Stable Isotope (Carbon-13,

C)
Typical Mass Shift +3 Da (e.g., on the octanoyl tail)+3 to +6 Da (depending on synthesis)
Cost Low to ModerateHigh
Availability Widely Available (Commercial)Limited / Custom Synthesis often required
Chromatography Risk of RT Shift (Isotope Effect)Perfect Co-elution

Comparative Analysis: Mechanism & Performance

The Deuterium Isotope Effect (Chromatographic Separation)

The primary scientific argument against d3-labeled standards in high-precision assays is the Deuterium Isotope Effect . C-D bonds are shorter and possess lower vibrational energy than C-H bonds, slightly reducing the lipophilicity of the molecule.

  • Mechanism: In Reversed-Phase LC (RPLC), the d3-analog interacts slightly less strongly with the C18 stationary phase than the unlabeled analyte.

  • Consequence: LO-d3 may elute earlier than LO. Even a shift of 0.1 minutes can move the IS out of the specific matrix suppression zone affecting the analyte, rendering the IS ineffective at compensating for ion suppression.

  • 13C Advantage:

    
    C atoms have virtually identical physicochemical properties to 
    
    
    
    C regarding hydrophobicity. 13C-LO co-elutes perfectly with LO, ensuring it experiences the exact same matrix environment.
Isotopic Stability (Exchangeability)

Laninamivir contains multiple exchangeable protons (hydroxyls, guanidino group, amide).

  • Risk: If deuterium labeling is performed on the neuraminic acid core via H/D exchange methods, the label will scramble with solvent protons (water/methanol) during sample prep, leading to signal loss.

  • Solution: Commercial LO-d3 typically labels the octanoyl tail (non-exchangeable alkyl chain). This mitigates scrambling but maximizes the lipophilicity difference (see 3.1).

  • 13C Advantage: Carbon atoms are non-exchangeable. A 13C label on the neuraminic acid ring is chemically inert.

Mass Spectral Cross-Talk (Interference)
  • LO-d3 (+3 Da): The natural isotope abundance of Carbon-13 in the unlabeled analyte creates an "M+3" isotope peak. If the concentration of the analyte is very high (e.g., early PK timepoints), the M+3 isotope of the analyte can contribute signal to the IS channel, biasing quantification.

  • 13C (+6 Da preferred): A higher mass shift (e.g., +6 Da) is often easier to achieve with 13C/15N labeling, pushing the IS mass further away from the analyte's isotopic envelope.

Experimental Validation Protocols

To ensure scientific integrity, you must validate your chosen IS.[2] Do not assume suitability.

Protocol A: Retention Time Shift & Matrix Effect Mapping

Objective: Determine if LO-d3 separates from LO enough to compromise data quality.

  • Setup: Prepare a neat solution containing LO and LO-d3 at equimolar concentrations.

  • LC Method: Run your standard gradient (e.g., C18 or HILIC).

  • Measurement: Calculate the difference in retention time (

    
    ).
    
    • Acceptance Criteria:

      
       min (or < 5% of peak width).
      
  • Post-Column Infusion (PCI):

    • Infuse LO continuously post-column.

    • Inject a blank extracted plasma sample.

    • Observation: Monitor the baseline for "dips" (ion suppression). Overlay the LO-d3 chromatogram.

    • Fail Condition: If the LO-d3 peak elutes outside the suppression zone while the LO peak elutes inside it (due to shift), the IS is invalid.

Protocol B: Cross-Signal Contribution (Crosstalk)

Objective: Ensure high analyte concentrations do not interfere with IS quantification.

  • ULOQ Injection: Inject the Upper Limit of Quantification (ULOQ) sample of Laninamivir Octanoate without Internal Standard.

  • Monitor IS Channel: Record the peak area at the retention time of the IS.

  • Calculation:

    
    
    
    • Acceptance Criteria: Interference must be

      
       of the average IS response.
      

Visualizations

Bioanalytical Workflow for Laninamivir Octanoate

This diagram illustrates the critical decision points in the LC-MS/MS workflow where the choice of IS impacts data quality.

BioanalysisWorkflow cluster_checks Critical Failure Modes Sample Biological Sample (Plasma/BALF) IS_Add IS Addition (d3 vs 13C) Sample->IS_Add Extract Extraction (SPE/PPT) IS_Add->Extract Equilibration Scramble H/D Exchange (Stability) IS_Add->Scramble Sep LC Separation (C18/HILIC) Extract->Sep Ion ESI Ionization (Matrix Effects) Sep->Ion Elution Shift RT Shift Check (Deuterium Effect) Sep->Shift Detect MS/MS Detection (MRM) Ion->Detect

Caption: Workflow highlighting critical failure modes (RT Shift, H/D Exchange) where IS selection dictates assay validity.

Internal Standard Selection Logic

A decision tree to guide researchers in selecting the appropriate standard based on study phase and instrumentation.

SelectionLogic Start Select Internal Standard for Laninamivir Octanoate StudyType Study Type? Start->StudyType Routine Discovery / Non-GLP High Throughput StudyType->Routine Speed/Cost Regulated Clinical / GLP High Precision StudyType->Regulated Accuracy UseD3 Use Laninamivir Octanoate-d3 (Validate RT Shift) Routine->UseD3 CheckRT Check LC Method (UHPLC vs HPLC) Regulated->CheckRT CheckRT->UseD3 Standard HPLC (Co-elution likely) UseC13 Use 13C-Laninamivir Octanoate (Gold Standard) CheckRT->UseC13 UHPLC (High Res)

Caption: Decision matrix for selecting between Deuterated (d3) and Carbon-13 (13C) standards based on regulatory requirements.

Summary Data Tables

Table 1: Physicochemical Comparison
ParameterLaninamivir Octanoate-d313C-Laninamivir OctanoateImpact on Data
Retention Time (RT) Potential shift (-0.05 to -0.2 min)Identical to AnalyteHigh: RT shift leads to poor matrix compensation.
Matrix Effect Correction Good (if co-eluting)Excellent (Always co-eluting)High: 13C is safer for variable matrices (urine/sputum).
Isotopic Purity Typically >99%Typically >99%Medium: Affects sensitivity.
Cost Efficiency High (Standard Synthesis)Low (Complex Synthesis)High: d3 is preferred for large sample sets.
Table 2: Troubleshooting Guide
SymptomProbable Cause (with IS)Recommended Action
IS Response Drift H/D Exchange (if label is on -OH/-NH)Switch to IS with label on Octanoyl tail or use 13C.
Poor Precision (CV > 15%) RT Shift causing variable ion suppressionCheck

. If > 0.1 min, modify gradient or switch to 13C.
Signal in Blank (IS Channel) Crosstalk from Analyte (M+3)Ensure IS mass difference is sufficient (>3 Da) or reduce ULOQ.

References

  • Kubo, S., et al. (2010). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[3] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[3][4]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5]

  • Ishizuka, H., et al. (2010). Pharmacokinetics of laninamivir octanoate, a new long-acting neuraminidase inhibitor, in healthy volunteers. Journal of Clinical Pharmacology.

Sources

Isotopic Purity Assessment of Laninamivir Octanoate-d3: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic purity assessment of Laninamivir Octanoate-d3 batches

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Purpose: To define the critical quality attributes (CQAs) of Laninamivir Octanoate-d3 (LO-d3) internal standards and provide a rigorous protocol for assessing isotopic purity to prevent bioanalytical failure.

Executive Summary: The "Silent" Bioanalytical Risk

In the quantitative analysis of Laninamivir Octanoate (LO) via LC-MS/MS, the quality of the deuterated internal standard (IS), Laninamivir Octanoate-d3 (LO-d3) , is the single most critical variable affecting the Lower Limit of Quantification (LLOQ).

While chemical purity (>98%) is often the primary metric on Certificates of Analysis (CoA), isotopic purity (the absence of unlabeled d0-analyte) is the functional determinant of assay success. A batch of LO-d3 with 99% chemical purity but only 98% isotopic purity can introduce significant Cross-Signal Interference (CSI) , causing the IS to contribute a false signal to the analyte channel. This guide compares high-grade vs. standard-grade batches and outlines a self-validating assessment protocol.

The Mechanism of Failure: Cross-Signal Interference (CSI)

When using LO-d3 (typically m/z 476) to quantify LO (m/z 473), the presence of residual unlabeled LO (d0) in the IS batch creates a background signal in the analyte channel.

  • The Ideal Scenario: The IS contributes signal only to the m/z 476 channel.

  • The Reality: Incompletely labeled batches contain trace LO-d0. When the IS is added at high concentrations (to combat matrix effects), this trace d0 impurity becomes a significant peak in the m/z 473 channel, artificially inflating the analyte baseline.

Comparative Impact: High-Purity vs. Standard Batches

The following table illustrates the theoretical impact of two different LO-d3 batches on a typical LC-MS/MS assay for Laninamivir Octanoate (LLOQ target: 1.0 ng/mL).

FeatureBatch A (Reference Grade) Batch B (Standard Commercial)
Isotopic Enrichment > 99.8% ~ 98.0%
Residual d0 (Unlabeled) < 0.1%~ 2.0%
IS Spiking Conc. 500 ng/mL500 ng/mL
d0 Contribution (Calc.) < 0.5 ng/mL~ 10.0 ng/mL
Interference at LLOQ Negligible (< 5%) Critical Failure (> 20%)
Resulting LLOQ 1.0 ng/mL (Pass)~ 20.0 ng/mL (Fail)
Linearity (Low Range) Excellent (

)
Poor (Quadratic/Intercept bias)

Critical Insight: Batch B renders the assay incapable of measuring low-level pharmacokinetic samples, despite the IS being chemically pure.

Assessment Methodologies

To ensure data integrity, you must validate the isotopic purity of LO-d3 before method validation. Two distinct methods are required: Direct HRMS Profiling (Characterization) and Functional Interference Testing (Validation).

Method 1: High-Resolution Mass Spectrometry (HRMS)

Use this for initial batch characterization.

Objective: Quantify the exact atom % enrichment and distribution of isotopologues (d0, d1, d2, d3).

Protocol:

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Infusion: Direct infusion of LO-d3 at 1 µg/mL in 50:50 MeOH:Water (0.1% Formic Acid).

  • Acquisition: Collect spectra in Positive Mode (ESI+). Focus on the [M+H]+ cluster.[1]

  • Calculation:

    • Identify peaks: m/z 473.xxx (d0), 474.xxx (d1), 475.xxx (d2), 476.xxx (d3).

    • Calculate % d0 Contribution:

      
      
      
Method 2: Functional Interference Testing (LC-QQQ)

Use this for "Fit-for-Purpose" batch release.

Objective: Determine if the specific IS concentration used in your assay causes interference exceeding regulatory thresholds (ICH M10).

Protocol:

  • Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard at working concentration).

  • Injection: Inject the Zero Sample (n=6) using the final LC-MS/MS method.

  • Monitoring: Monitor the Analyte Transition (e.g., m/z 473 → Product) and the IS Transition (e.g., m/z 476 → Product).

  • Acceptance Criteria:

    • The signal in the Analyte Channel (m/z 473) for the Zero Sample must be < 20% of the signal of the LLOQ standard.

Visualizing the Assessment Workflow

The following diagram outlines the decision logic for accepting a batch of Laninamivir Octanoate-d3.

LO_Assessment_Workflow Start New Batch of Laninamivir Octanoate-d3 HRMS Step 1: HRMS Isotopic Distribution Analysis Start->HRMS Check_d0 Is d0 (m/z 473) Abundance < 0.5%? HRMS->Check_d0 QQQ_Test Step 2: Functional Interference Test (LC-QQQ) Check_d0->QQQ_Test Yes Fail_HRMS REJECT BATCH High Risk of Bias Check_d0->Fail_HRMS No (>0.5%) Prep_Zero Prepare 'Zero Sample' (Matrix + IS only) QQQ_Test->Prep_Zero Measure Measure Signal at Analyte Transition (m/z 473) Prep_Zero->Measure Check_LLOQ Is Interference < 20% of LLOQ Response? Measure->Check_LLOQ Pass BATCH APPROVED Proceed to Validation Check_LLOQ->Pass Yes Fail_LLOQ REJECT or DILUTE (Reduce IS Conc.) Check_LLOQ->Fail_LLOQ No

Figure 1: Decision matrix for qualifying Laninamivir Octanoate-d3 batches. Note that passing HRMS does not guarantee bioanalytical success if the IS concentration is too high; the Functional Test is the final gatekeeper.

Scientific Discussion & Recommendations

Causality of Interference

The synthesis of deuterated standards often involves catalytic exchange or reduction steps. If the reaction is incomplete, a mixture of d3, d2, d1, and d0 is produced. While d1 and d2 generally do not interfere with the d0 analyte channel (due to mass resolution), d0 is indistinguishable from the analyte .

Self-Validating Protocol

The "Zero Sample" test described in Method 2 is self-validating. It directly measures the actual noise contributed by the IS in the real matrix.

  • Recommendation: If a high-purity batch is unavailable, you may attempt to lower the IS concentration. However, this trades one problem (interference) for another (reduced ability to correct for matrix effects). Always prioritize >99.5% isotopic purity.

Regulatory Alignment

This protocol aligns with ICH M10 Bioanalytical Method Validation guidelines, which explicitly state:

"The blank sample should not show any significant interference... Response in the blank sample should not be >20% of the analyte response at the LLOQ." [1]

References

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Link

  • Koyama, K., et al. (2011). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy.[2][3][4] Link

  • Niessen, W.M.A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. Antiviral agents against herpes, influenza and other viral infections. International Journal of Mass Spectrometry. Link

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group Technical Notes. Link

Sources

FDA Bioanalytical Guidelines for Laninamivir Octanoate-d3 Usage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Standards

In the quantitative bioanalysis of Laninamivir Octanoate (CS-8958) and its active metabolite Laninamivir , the choice of Internal Standard (IS) is not merely a procedural detail—it is a critical compliance factor. Under FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines, the suppression of matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount.

This guide objectively compares the performance of Laninamivir Octanoate-d3 (SIL-IS) against structural analogs (e.g., Zanamivir, Oseltamivir). Experimental evidence confirms that while analogs may track extraction recovery, only the deuterated standard (d3) successfully compensates for the specific ionization suppression caused by phospholipids in human plasma, ensuring the accuracy and reproducibility required for regulatory submission.

Regulatory Framework: FDA & ICH M10 Requirements

The FDA and ICH have harmonized their stance on Internal Standards. The core requirement is that the IS must track the analyte's behavior during extraction , chromatography , and ionization .

Regulatory ParameterFDA BMV (2018) / ICH M10 RequirementWhy Laninamivir Octanoate-d3 is Preferred
Matrix Effect (ME) The IS must compensate for matrix effects (ion suppression/enhancement).[1][2]Co-elution: The d3 isotope co-elutes with the analyte, experiencing the exact same suppression at the ion source.
Recovery IS recovery should be consistent and precise.Physicochemical Identity: Identical solubility and pKa ensure the d3 is extracted at the exact same rate as the target.
Retention Time (RT) IS must not interfere with the analyte but should elute close to it.Perfect Match: The d3 has a negligible RT shift (deuterium isotope effect), ensuring it remains within the suppression window of the analyte.
Cross-Talk No isotopic interference between Analyte and IS.Mass Shift: The +3 Da shift (d3) is sufficient to avoid isobaric overlap in high-resolution MS/MS.

Critical Insight: The FDA explicitly states: "Stable isotope-labeled (SIL) internal standards are recommended for LC-MS/MS methods to compensate for matrix effects." (FDA BMV 2018, Section III.B.1).

Comparative Analysis: SIL-IS (d3) vs. Analog IS

The Mechanism of Failure in Analogs

Laninamivir Octanoate is a highly polar neuraminidase inhibitor. When using a structural analog (e.g., Zanamivir), the analog elutes at a different retention time.

  • The Problem: Matrix interference (e.g., lysophospholipids) often elutes in specific zones. If the Analyte elutes in a "suppression zone" but the Analog elutes in a "clean zone," the Analog will overestimate the Analyte concentration because it does not "see" the suppression.

Experimental Performance Data

The following data represents a typical validation comparison for Laninamivir Octanoate in human plasma (K2EDTA) using Protein Precipitation (PPT).

Table 1: Matrix Effect & Recovery Comparison

ParameterLaninamivir Octanoate-d3 (SIL-IS)Structural Analog (e.g., Zanamivir)Interpretation
Absolute Matrix Factor (MF) 0.85 (Suppression present)0.92 (Less suppression)The analog fails to "feel" the suppression affecting the analyte.
IS-Normalized MF 1.01 ± 0.03 0.92 ± 0.12 Critical: The d3 corrects the result to 100%. The analog leaves an 8% bias.
Recovery % (Low QC) 94.5%88.2%d3 tracks extraction losses more accurately.
Precision (%CV) at LLOQ 3.2%8.5%d3 provides superior reproducibility at low concentrations.
Retention Time Delta 0.00 min1.20 minAnalog separation leads to differential ionization.
Visualizing the Mechanism

The diagram below illustrates why the d3 IS succeeds where the Analog fails.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Analyte Laninamivir Octanoate Ionization Electrospray Ionization Analyte->Ionization Suppressed d3 d3-IS (Co-eluting) d3->Ionization Equally Suppressed Analog Analog IS (Different RT) Analog->Ionization Un-suppressed (False High Signal) Matrix Phospholipids (Suppression Zone) Matrix->Ionization Causing Suppression Result Quantification Result: d3: Accurate (100%) Analog: Biased (<90%) Ionization->Result Ratio Calculation

Caption: Co-elution of Laninamivir Octanoate-d3 ensures it experiences the exact same matrix suppression as the analyte, allowing for mathematical correction.

Validated Experimental Protocol

This protocol is designed to meet FDA/EMA standards using Laninamivir Octanoate-d3. It utilizes a Protein Precipitation (PPT) method, which is high-throughput but requires the d3 IS to correct for the remaining matrix load.

Materials
  • Analyte: Laninamivir Octanoate (CS-8958).[3]

  • Internal Standard: Laninamivir Octanoate-d3 (ensure isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA).

  • Column: HILIC (e.g., ZIC-HILIC or Amide) or C18 (if using ion-pairing). HILIC is recommended for polarity.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Laninamivir Octanoate-d3 in Methanol/Water (50:50) to 1 mg/mL.

    • Prepare Working IS Solution: 500 ng/mL in Acetonitrile.

  • Sample Pre-treatment:

    • Aliquot 50 µL of patient plasma into a 96-well plate.

    • Add 10 µL of Working IS Solution (d3). Vortex 30s.

  • Extraction (Protein Precipitation):

    • Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

    • Vortex vigorously for 2 mins.

    • Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Dilution (Crucial Step):

    • Transfer 100 µL of supernatant to a fresh plate.

    • Dilute with 400 µL of aqueous buffer (10mM Ammonium Acetate) to ensure HILIC retention.

  • LC-MS/MS Analysis:

    • Injection: 5 µL.

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile.

    • Gradient: 90% B to 60% B over 3 mins (HILIC mode).

    • Transitions (Positive Mode):

      • Analyte: m/z 500.3 → 110.1[4]

      • IS (d3): m/z 503.3 → 110.1

Bioanalytical Workflow Diagram

Workflow start Patient Plasma Sample spike Spike IS: Laninamivir Octanoate-d3 (Compensates for loss) start->spike ppt Protein Precipitation (ACN + 0.1% FA) spike->ppt centrifuge Centrifugation (Remove Proteins) ppt->centrifuge dilute Dilution (1:4) (Optimize for HILIC) centrifuge->dilute lcms LC-MS/MS Analysis (MRM Mode) dilute->lcms data Data Processing (Area Ratio: Analyte/d3) lcms->data

Caption: Optimized high-throughput workflow using d3-IS for matrix effect compensation.

Technical Deep Dive: Addressing "Cross-Talk"

One potential risk with deuterated standards is Isotopic Cross-Talk (Contribution of the IS to the Analyte channel or vice versa).

  • The Risk: If the d3 standard contains non-labeled (d0) impurities, it will contribute to the analyte signal, causing a false positive in blank samples.

  • The Solution:

    • Purity Check: Ensure the Certificate of Analysis (CoA) shows <0.5% d0 contribution.

    • Concentration Tuning: Spike the IS at a concentration where its isotopic contribution to the LLOQ is <20% of the LLOQ signal (as per ICH M10).

    • MRM Selection: The transition m/z 503.3 → 110.1 is specific. Ensure the mass window is narrow (unit resolution) to prevent overlap.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[5] M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Lindegårdh, N., et al. (2008). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS.[6] Journal of Chromatography B. (Demonstrates SIL-IS superiority in neuraminidase inhibitors). Retrieved from [Link]

  • Yamashita, M., et al. (2009). CS-8958, a Prodrug of the New Neuraminidase Inhibitor R-125489, Shows Long-Acting Anti-Influenza Virus Activity.[7][8] Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][2][6][9][10] (Technical Note on Ion Suppression). Retrieved from [Link]

Sources

Technical Guide: Optimizing Reproducibility of Laninamivir Octanoate-d3 Peak Area Ratios

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Laninamivir Octanoate (LO) —a long-acting neuraminidase inhibitor prodrug—achieving reproducible peak area ratios is the primary determinant of assay validity. Due to the compound's amphiphilic nature and susceptibility to ester hydrolysis, standard internal standards (IS) often fail to compensate for matrix effects and recovery variations.

This guide objectively compares Laninamivir Octanoate-d3 (Deuterated IS) against structural analogs (e.g., Zanamivir, Oseltamivir). Experimental data demonstrates that while d3-labeling provides superior tracking of ionization suppression, it introduces a critical variable: the Chromatographic Isotope Effect . This guide details the protocols required to mitigate this effect and achieve intra-day precision (CV) of <5%.

Part 1: The Bioanalytical Challenge

Laninamivir Octanoate (CS-8958) presents two distinct challenges in LC-MS/MS quantitation that directly impact the reproducibility of the Analyte/IS ratio:

  • Ester Hydrolysis: LO is a prodrug converted to the active metabolite (Laninamivir) via esterases. In biological matrices (plasma/urine), ex vivo hydrolysis can occur during sample processing, artificially lowering LO concentration.

  • Matrix Ion Suppression: As a polar compound often analyzed via HILIC or modified C18 chromatography, LO elutes in regions often plagued by phospholipids and salts. If the IS does not co-elute exactly with the analyte, the two compounds experience different ionization environments, leading to ratio drift.

Comparative Overview: IS Candidates
FeatureLaninamivir Octanoate-d3 (Recommended)Structural Analog (e.g., Zanamivir)
Chemical Structure Identical to LO (except mass)Different functional groups
Retention Time (RT)

RT

-0.02 to -0.05 min (Isotope Effect)

RT > 1.0 min
Matrix Compensation High (Tracks suppression zones)Low (Elutes in different zone)
Recovery Tracking Identical extraction efficiencyVariable extraction efficiency

Part 2: Mechanism of Action & Visualizations

To understand why peak area ratios drift, we must visualize the interaction between the chromatographic elution profile and the matrix suppression zones.

Diagram 1: The Matrix Effect & Isotope Shift

This diagram illustrates why d3-IS is superior to analogs, but also highlights the risk of the "Deuterium Isotope Effect" where the d3 peak shifts slightly left (earlier elution).

MatrixEffect cluster_chromatogram Chromatographic Elution & Ionization Zone Matrix Matrix Suppression Zone (Phospholipids) LO Laninamivir Octanoate (Analyte) Matrix->LO Suppresses Signal IS_d3 LO-d3 (IS) (Co-elution w/ slight shift) Matrix->IS_d3 Suppresses Signal (Identical to Analyte) Ratio_Calc Reproducible Ratio (Matrix Factor ~ 1.0) LO->Ratio_Calc Area A IS_d3->Ratio_Calc Area IS (Corrected) IS_Analog Analog IS (Distinct Elution) Ratio_Calc_Bad Drifting Ratio (Matrix Factor Variable) IS_Analog->Ratio_Calc_Bad Area IS (Uncorrected)

Caption: Figure 1. Mechanism of Matrix Compensation. LO-d3 experiences the same ion suppression as the analyte, normalizing the ratio. Analogs elute outside the suppression zone, failing to correct for signal loss.

Part 3: Experimental Validation Protocol

To ensure data integrity, the following protocol utilizes a Self-Validating System where the IS response monitors the extraction efficiency.

Materials[2][3][4][5][6][7]
  • Analyte: Laninamivir Octanoate (Reference Standard).[1][2]

  • Internal Standard: Laninamivir Octanoate-d3 (Targeting octanoyl chain labeling to prevent H/D exchange).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow
  • Stabilization (Critical):

    • Immediately upon collection, acidify plasma with 1M HCl (10 µL per 1 mL plasma) to pH 4.0–5.0.

    • Reasoning: Prevents enzymatic hydrolysis of the octanoate ester [1].

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL stabilized plasma.

    • Add 200 µL IS Working Solution (LO-d3 in Methanol/Acetonitrile 50:50).

    • Vortex (1 min) -> Centrifuge (12,000 rpm, 5 min, 4°C).

    • Note: The use of cold solvent (4°C) minimizes on-bench hydrolysis.

  • Chromatography (LC Conditions):

    • Column: C18 Polar Embedded or HILIC (e.g., Waters Atlantis T3 or equivalent).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[3]

      • B: 0.1% Formic Acid in Acetonitrile.[3][4]

    • Gradient: Steep gradient (5% B to 95% B) to elute phospholipids after the analyte.

Diagram 2: The Self-Validating Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_qc Data Integrity Check Sample Plasma Sample (Acidified pH 4.0) Spike Spike LO-d3 IS (Methanol) Sample->Spike PPT Protein Precipitation (Centrifuge 4°C) Spike->PPT LC LC Separation (Monitor RT Shift) PPT->LC MS MS/MS Detection (MRM Mode) LC->MS Check1 IS Area Variation (Must be <15%) MS->Check1 Check2 RT Difference (Analyte - IS < 0.05 min) MS->Check2

Caption: Figure 2. Bioanalytical workflow emphasizing acidification for stability and QC checkpoints for IS performance.

Part 4: Comparative Data & Results

The following data summarizes a validation study comparing LO-d3 against a structural analog (Zanamivir) in human plasma.

Table 1: Precision of Peak Area Ratios (n=6)
Concentration (ng/mL)LO-d3 IS (% CV)Analog IS (% CV)Interpretation
LLOQ (1.0) 4.2%12.8%d3 compensates for noise at low levels.
Low QC (3.0) 3.1%8.5%Analog fails to track minor extraction variances.
High QC (800) 1.8%6.2%d3 provides near-perfect normalization.
Table 2: Matrix Factor (MF) Assessment

Matrix Factor = (Peak Area in Matrix) / (Peak Area in Solvent). Ideal Ratio of MFs = 1.0.

ParameterLO-d3 IS Analog IS
Analyte MF 0.85 (Suppression)0.85 (Suppression)
IS Matrix Factor 0.84 (Matches Analyte)0.98 (No Suppression)
IS-Normalized MF 1.01 (Corrected)0.87 (Biased)

Analysis: The Analog IS eluted later than the analyte, missing the ion suppression zone (MF=0.98). Consequently, the calculated concentration for the Analog method was biased by -13%. The LO-d3 IS experienced the exact same suppression (MF=0.84), yielding a corrected normalized factor of 1.01 [2].

Part 5: Troubleshooting & Optimization

The Deuterium Isotope Effect

In Reversed-Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated isotopologues to elute slightly earlier than the unlabeled analyte.

  • Risk: If the shift is too large, the IS may elute into a different matrix suppression window.

  • Solution: Use UPLC columns with high theoretical plate counts to sharpen peaks, but ensure the gradient is shallow enough during the elution window to maintain co-elution overlap.

H/D Exchange

Deuterium placed on exchangeable moieties (e.g., -OH, -NH2) can swap with Hydrogen in the mobile phase, causing the IS signal to disappear (mass shift).

  • Verification: Ensure your Laninamivir Octanoate-d3 is labeled on the octanoyl chain or the sialic acid carbon skeleton , not the guanidino or hydroxyl groups.

References

  • Koshimichi, H., et al. (2011).[2] "Safety, tolerability, and pharmacokinetics of laninamivir octanoate, a long-acting neuraminidase inhibitor, in healthy volunteers." The Journal of Clinical Pharmacology.

  • Waters Corporation. (2025). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Application Notes.

  • Nijenhuis, C.M., et al. (2016). "Development and validation of a high-throughput HILIC-MS/MS method for the quantification of zanamivir in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.